Beclabuvir
Description
This compound is a non-nucleoside, polymerase inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), a RNA-dependent RNA polymerase, with potential activity against HCV. Upon administration and after intracellular uptake, this compound allosterically binds to the non-catalytic Thumb 1 site of viral HCV NS5B polymerase and causes a decrease in viral RNA synthesis and replication. The HCV NS5B protein is essential for the replication of the viral HCV RNA genome. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.
Properties
CAS No. |
958002-33-0 |
|---|---|
Molecular Formula |
C36H45N5O5S |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
(8S,10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-[(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide |
InChI |
InChI=1S/C36H45N5O5S/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42)/t24-,25+,30-,36-/m0/s1 |
InChI Key |
ZTTKEBYSXUCBSE-QDFUAKMASA-N |
Isomeric SMILES |
CN1CC2CCC(C1)N2C(=O)[C@]34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8 |
Canonical SMILES |
CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8 |
Synonyms |
8-cyclohexyl-N-((dimethylamino)sulfonyl)-1,1a,2,12b-tetrahydro-11-methoxy-1a-((3-methyl-3,8-diazabicyclo(3.2.1)oct-8-yl)carbonyl)cycloprop(d)indolo(2,1-a)(2)benzazepine-5-carboxamide beclabuvir BMS-791325 |
Origin of Product |
United States |
Foundational & Exploratory
Beclabuvir's Mechanism of Action on HCV Polymerase: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action of Beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It is intended for researchers, scientists, and drug development professionals working in the field of antiviral therapeutics. This document details the molecular interactions, quantitative inhibitory data, relevant experimental protocols, and visual representations of the drug's mechanism and associated research workflows.
Core Mechanism of Allosteric Inhibition
This compound is a potent, non-nucleoside inhibitor (NNI) that targets the HCV RNA-dependent RNA polymerase (NS5B), an essential enzyme for viral replication. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a distinct and highly conserved allosteric site.
This allosteric site is located in a region known as thumb pocket 1 of the NS5B polymerase. The binding of this compound to this pocket induces a significant conformational change in the tertiary structure of the enzyme. This structural rearrangement ultimately prevents the polymerase from adopting the correct conformation required for initiating RNA synthesis, thereby halting viral replication.
The following diagram illustrates the allosteric inhibition mechanism of this compound on the HCV NS5B polymerase.
Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.
Quantitative Inhibitory Data
The antiviral activity of this compound has been quantified using various in vitro assays. The most common metrics are the half-maximal inhibitory concentration (IC50) from enzymatic assays and the half-maximal effective concentration (EC50) from cell-based replicon assays. The binding affinity is often expressed as the inhibitor constant (Ki).
| Parameter | HCV Genotype | Value | Assay Type | Reference |
| IC50 | 1a | 0.021 µM | NS5B Polymerase Assay | |
| 1b | 0.018 µM | NS5B Polymerase Assay | ||
| EC50 | 1a | 0.015 µM | Subgenomic Replicon Assay | |
| 1b | 0.004 µM | Subgenomic Replicon Assay | ||
| Ki | 1b | 0.023 µM | Enzyme Kinetic Analysis |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental protocols. The following sections provide detailed methodologies for these assays.
HCV NS5B Polymerase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant HCV NS5B polymerase.
Methodology:
-
Protein Expression and Purification: Recombinant HCV NS5B polymerase (e.g., from genotype 1b) is expressed in E. coli and purified using affinity chromatography.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT), a template RNA, and NTPs (including a labeled NTP, such as [α-32P]GTP).
-
Compound Incubation: Serial dilutions of this compound (or a vehicle control) are pre-incubated with the purified NS5B enzyme.
-
Reaction Initiation and Termination: The polymerization reaction is initiated by the addition of the NTPs and template RNA. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C) and then terminated by the addition of a stop solution (e.g., EDTA).
-
Product Quantification: The radiolabeled RNA product is separated from unincorporated NTPs (e.g., by filter binding or gel electrophoresis), and the amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
The following diagram illustrates the experimental workflow for the HCV NS5B polymerase inhibition assay.
The Discovery and Synthesis of Beclabuvir (BMS-791325): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Beclabuvir (BMS-791325) is a potent, allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Its discovery and development represent a significant advancement in the treatment of chronic HCV infection, particularly as a component of combination therapies. This document provides a detailed technical overview of the discovery, mechanism of action, synthesis, and key experimental protocols related to this compound.
Discovery and Optimization
The development of this compound was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing a novel class of indolobenzazepine inhibitors of the HCV NS5B polymerase.[1] The research, conducted by Bristol-Myers Squibb, navigated challenges related to off-target activities and physicochemical properties to identify a clinical candidate with superior antiviral, safety, and pharmacokinetic profiles.[1][2]
A pivotal moment in the discovery process was the strategic decision to move away from a highly potent but physiochemically problematic series of compounds. Instead, researchers focused on a series with lower molecular weight and potency, which ultimately proved more fruitful.[1] Through iterative cycles of analog design, including the introduction of progressive conformational constraints, off-target liabilities such as human pregnane X receptor (hPXR) transactivation were successfully addressed.[2] This led to the identification of a class of alkyl-bridged piperazine carboxamides, from which this compound emerged as the most promising candidate.[1][2]
Mechanism of Action
This compound is a non-nucleoside inhibitor of the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[3][4] Unlike nucleoside inhibitors that target the enzyme's active site, this compound binds to an allosteric site known as the "thumb 1" site.[3][4][5] This binding event induces a conformational change in the polymerase, ultimately inhibiting its function and suppressing viral RNA synthesis and replication.[3][4]
Synthesis of this compound
The large-scale synthesis of this compound is a convergent process, characterized by the use of asymmetric catalysis and a palladium-catalyzed intramolecular direct arylation to construct the core structure. The overall synthesis is achieved in 12 linear steps with five isolations, resulting in an 8% overall yield.[6][7][8][9][10]
Key features of the synthesis include:
-
Asymmetric Catalysis : A chiral cyclopropane fragment is generated using asymmetric catalysis, establishing a key stereocenter.[6][7]
-
Convergent Coupling : This chiral fragment is coupled with an indole fragment via an alkylation reaction.[6][10]
-
Intramolecular Direct Arylation : A palladium-catalyzed reaction efficiently constructs the central seven-membered ring.[6][7][10]
A significant step in the synthesis is the rhodium-catalyzed asymmetric cyclopropanation of a styrene derivative, which proceeds with high yield and enantiomeric excess.[8][9] Another critical transformation is the intramolecular Heck reaction to form the seven-membered ring.[8][9]
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay Type | HCV Genotype | Value | Reference |
| IC50 | 1, 3, 4, 5 | < 28 nM | [5] |
| EC50 | 1a | 3 nM | [11] |
| EC50 | 1b | 6 nM | [11] |
| EC50 | 3a, 4a, 5a | 3 - 18 nM | [11] |
| CC50 | Huh-7 cells | 25 µM | [1] |
Table 2: Pharmacokinetic Parameters of a this compound Analog in Rats
| Parameter | Value |
| Dose | 2 mg/kg (oral) |
| Bioavailability (F) | 69% |
| Half-life (t1/2) | 1.3 ± 0.7 h |
| Data for a closely related analog, as presented in the initial discovery literature.[1] |
Table 3: Clinical Efficacy of this compound-Based Regimens (SVR12*)
| Regimen | HCV Genotype | Patient Population | SVR12 Rate | Reference |
| DCV + ASV + BCV | 1 | Treatment-Naïve | 90% | [12] |
| DCV + ASV + BCV | 1a | Treatment-Naïve | 90% | [12] |
| DCV + ASV + BCV | 1b | With RAS | 100% | [13] |
| DCV + ASV + BCV | 1b | Without RAS | >99% | [13] |
| DCV + ASV + BCV | 1a | With RAS (no RBV) | 54% | [13] |
| DCV + ASV + BCV | 1a | Without RAS (no RBV) | 92% | [13] |
| *SVR12: Sustained Virologic Response at 12 weeks post-treatment. DCV: Daclatasvir; ASV: Asunaprevir; BCV: this compound; RBV: Ribavirin; RAS: Resistance-Associated Substitutions. |
Experimental Protocols
Biochemical Enzyme Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HCV NS5B polymerase.
Methodology:
-
Enzyme Preparation: Recombinant wild-type NS5B (genotype 1b, Con1) with a C-terminal deletion of 18 amino acids is used.[1]
-
Reaction Mixture: The assay is performed in a reaction mixture containing the purified NS5B enzyme, a template RNA, and a mixture of ribonucleotides including a radiolabeled nucleotide (e.g., [33P]GTP).
-
Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The polymerization reaction is initiated by the addition of the nucleotides.
-
Detection: The incorporation of the radiolabeled nucleotide into the newly synthesized RNA strand is measured using a scintillation proximity assay (SPA).[1] In this assay, the biotinylated template RNA binds to streptavidin-coated SPA beads, bringing any newly synthesized, radiolabeled RNA into close proximity, which generates a detectable signal.
-
Data Analysis: The concentration of this compound that inhibits 50% of the polymerase activity (IC50) is calculated from the dose-response curve.
Cell-Based Replicon Assay (EC50 Determination)
This assay measures the potency of a compound in inhibiting HCV RNA replication within a cellular environment.
Methodology:
-
Cell Line: Human hepatocyte-derived cells (Huh-7) that constitutively express a sub-genomic HCV RNA replicon (e.g., from genotype 1a or 1b) are used.[1] These replicons contain the HCV nonstructural proteins required for RNA replication.
-
Compound Treatment: Replicon-containing cells are seeded in microtiter plates and treated with serial dilutions of this compound for a defined period (e.g., 72 hours).
-
Measurement of Replication: The inhibition of viral RNA replication is determined. This can be done directly by quantifying HCV RNA levels (e.g., via RT-qPCR) or indirectly. An indirect method involves measuring the activity of the HCV NS3 protease, whose expression is dependent on replicon replication, using a fluorescence resonance energy transfer (FRET) assay.[1]
-
Cytotoxicity Assessment: In parallel, the cytotoxicity of the compound on the host cells is measured using a standard assay (e.g., MTS or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: The 50% effective concentration (EC50), the concentration at which this compound inhibits 50% of HCV replication, is calculated. The therapeutic index is then determined as the ratio of CC50 to EC50.[1]
Conclusion
The discovery and synthesis of this compound exemplify a successful modern drug development campaign characterized by strategic decision-making, iterative optimization, and advanced synthetic chemistry. As a potent allosteric inhibitor of the HCV NS5B polymerase, this compound has become a valuable component of combination therapies for chronic hepatitis C, offering a high barrier to resistance and excellent clinical efficacy, particularly for patients with HCV genotype 1b infection.[13][14]
References
- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. [PDF] Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. medkoo.com [medkoo.com]
- 12. Daclatasvir + asunaprevir + this compound ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
Beclabuvir Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (BMS-791325) is a potent, allosteric non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] Its discovery was the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing a novel class of indolobenzazepine-based compounds. This technical guide provides a detailed overview of the SAR studies that led to the identification of this compound, including quantitative data on key analogs, detailed experimental protocols for the assays used in its evaluation, and visualizations of the underlying biological and experimental workflows. This compound is an allosteric inhibitor that binds to the "thumb" site 1 of the NS5B polymerase.[2]
Core Structure-Activity Relationship (SAR) Insights
The development of this compound involved a multi-stage optimization process, beginning with the exploration of indole and benzimidazole chemotypes and progressing through several generations of analogs to improve potency, pharmacokinetic properties, and off-target liability.
From Indole Precursors to Indolobenzazepines
Initial investigations focused on indole and benzimidazole chemotypes which exhibited modest antiviral activity in the genotype 1b replicon assay (EC50 values of 400 nM and 100 nM, respectively).[1] These early leads, however, presented structural and physicochemical liabilities that prompted further exploration. This led to the development of a series of indolobenzazepine analogs.
A significant breakthrough was the identification of the piperidine carboxamide 6 , which demonstrated moderate potency in both the NS5B enzyme assay and a genotype 1b replicon system, with a favorable therapeutic index.[1] Further optimization of this scaffold focused on introducing structural diversity at various vectors of the molecule.
Within the extended cinnamate series of these early analogs, compound 15 was a notable milestone, displaying exquisite potency with EC50 values of 10 nM and 8 nM against genotypes 1a and 1b, respectively.[1] However, this series was ultimately abandoned due to problematic physicochemical properties. A strategic decision was made to focus on a truncated version of the indolobenzodiazepine scaffold, which, although less potent initially, was considered more tractable for optimization.
Optimization of the Fused Aryl Moiety and Acid Isosteres
Subsequent efforts were directed at identifying optimal substituents on the fused aryl moiety of the indolobenzazepine core. The introduction of an N,N-dimethylsulfamide moiety as an acid isostere proved to be a particularly fruitful discovery. This modification not only modestly enhanced the antiviral activity but also addressed issues with glucuronidation observed in earlier analogs.[1] With the acylsulfamide analog 20 , potencies approaching 100 nM were achieved against the primary genotypes of interest, along with a significantly improved pharmacokinetic profile.[1] However, this compound exhibited poor aqueous solubility and significant activation of the human pregnane X receptor (hPXR), indicating a potential for drug-drug interactions.[1]
The introduction of a 4-methoxy-appended aryl group was found to be a preferred motif, significantly improving the potency of the analogs. Compound 21 was the first in a non-cinnamate series to achieve a potency of less than 100 nM in replicon assays.[1]
Introduction of Cyclopropyl and Piperazine Moieties
A key advancement in the SAR was the introduction of a cyclopropyl group, which, with the correct stereochemistry, was hypothesized to enhance activity based on modeling studies of the compound's binding in the thumb site of NS5B.[1] This modification also had the advantage of removing a potential Michael acceptor.[1]
The final critical evolution of the scaffold was the incorporation of alkyl-bridged piperazine carboxamides. This class of compounds demonstrated superior antiviral activity, safety, and pharmacokinetic properties, ultimately leading to the identification of this compound.[1] The piperazine moiety allowed for rapid and systematic exploration of the SAR.
Quantitative SAR Data
The following tables summarize the structure-activity relationship data for key analogs developed during the this compound discovery program.
Table 1: Early Indole and Indolobenzazepine Analogs
| Compound | Structure | Genotype 1b Replicon EC50 (nM) | Genotype 1a Replicon EC50 (nM) | CC50 (µM) |
| 1 (Indole) | [Structure not fully specified in source] | 400 | - | >8 |
| 2 (Benzimidazole) | [Structure not fully specified in source] | 100 | - | >2 |
| 15 (Extended Cinnamate) | [Structure not fully specified in source] | 8 | 10 | - |
| 20 (Acylsulfamide) | [Structure not fully specified in source] | ~100 | ~100 | >10 |
| 21 (4-Methoxy Aryl) | [Structure not fully specified in source] | <100 | - | - |
| 22 (Dimethylmorpholine) | [Structure not fully specified in source] | 40 | 40 | >10 |
Table 2: Cyclopropylindolobenzazepine Piperazine Carboxamide Derivatives
| Compound | R Group on Piperazine | Genotype 1b (FRET) EC50 (µM) | Genotype 1a (FRET) EC50 (µM) | Genotype 1b (FRET) +40% serum EC50 (µM) | CC50 (µM) |
| This compound | [Specific structure of this compound's piperazine substituent] | 0.003 | - | - | - |
| Analog 46 | Highly substituted morpholine | ~0.01 | ~0.01 | ~0.03 | - |
| Analog 47 | Related morpholine analog | - | - | - | - |
| Analog 48 | Related morpholine analog | - | - | - | - |
Table 3: Azetidine-Substituted Analogs and hPXR Activity
| Compound | Structure | hPXR IC50 (µM) |
| 50 | Less sterically demanding azetidine derivative | >10 |
| 51 | Less sterically demanding azetidine derivative | >10 |
| 54 | Larger aromatic moiety at 3-position of azetidine | - |
| 55 | Larger aromatic moiety at 3-position of azetidine | - |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of this compound and its analogs involved multi-step synthetic routes. A key feature of the synthesis of later-stage analogs was a strategy that allowed for the introduction of the amine component of the carboxamide moiety in the final step, facilitating the rapid generation of diverse derivatives.
A general synthetic scheme for the cyclopropylindolobenzazepine core involved a tandem Michael addition and Horner-Wadsworth-Emmons alkylation-olefination procedure.[1] The cyclopropyl group was introduced using Corey-Chaykovsky conditions, followed by chiral resolution to obtain the desired enantiomer.[1] The final carboxamide analogs were then prepared by coupling the enantiomerically pure acid with the appropriate amine.
HCV Replicon Assay (Genotypes 1a and 1b)
This cell-based assay is a primary tool for evaluating the antiviral activity of compounds against HCV replication.
-
Cell Line: Huh-7 human hepatoma cells, which are highly permissive for HCV replication, are used.
-
Replicon Constructs: Stable cell lines are generated that harbor subgenomic HCV replicons for either genotype 1a or 1b. These replicons typically contain a reporter gene, such as luciferase, to quantify viral replication.
-
Assay Procedure:
-
Replicon-containing Huh-7 cells are seeded into 96-well or 384-well plates.
-
Compounds are serially diluted and added to the cells.
-
Plates are incubated for a defined period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
-
HCV replication is quantified by measuring the reporter gene activity (e.g., luciferase signal).
-
EC50 values are calculated from the dose-response curves.
-
-
Cytotoxicity Assessment: The cytotoxicity of the compounds in the host cells is determined in parallel, often using a metabolic indicator dye such as Alamar blue. This allows for the calculation of the 50% cytotoxic concentration (CC50) and the therapeutic index (CC50/EC50).
NS5B Polymerase Inhibition Assay (FRET-based)
This biochemical assay directly measures the inhibition of the HCV NS5B polymerase enzyme.
-
Enzyme: Recombinant wild-type NS5B from genotype 1b, often with a C-terminal truncation to improve solubility, is used.
-
Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is employed to monitor the polymerase activity. A labeled RNA template is used, and the incorporation of nucleotides by the polymerase leads to a change in the FRET signal.
-
Assay Procedure:
-
The NS5B enzyme is incubated with the test compound.
-
The RNA template and nucleotides (including a fluorescently labeled nucleotide) are added to initiate the reaction.
-
The reaction is allowed to proceed for a set time at an optimal temperature.
-
The change in FRET signal is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
-
Indirect Measurement in Replicon System: In the context of the replicon system, the reduction in HCV replication can be indirectly measured by monitoring the activity of the HCV NS3 protease using a FRET assay.[1]
Human Pregnane X Receptor (hPXR) Transactivation Assay
This assay is used to assess the potential of compounds to cause drug-drug interactions by activating hPXR, a key regulator of drug-metabolizing enzymes.
-
Cell Line: A stable cell line, such as HepG2, is used that co-expresses human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).
-
Assay Procedure:
-
The cells are treated with the test compounds.
-
If a compound activates hPXR, it will bind to the receptor, leading to the transactivation of the reporter gene.
-
The reporter gene expression is quantified (e.g., by measuring luciferase activity).
-
IC50 values for PXR activation are determined from the dose-response curves.
-
Visualizations
Caption: A high-level overview of the structure-activity relationship workflow for the discovery of this compound.
Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.
Conclusion
The discovery of this compound is a testament to the power of iterative and rational drug design guided by comprehensive structure-activity relationship studies. Through a series of strategic chemical modifications, researchers were able to transform modestly active initial hits into a clinical candidate with a potent and well-balanced profile. This guide has provided an in-depth look at the SAR, the experimental methodologies employed, and the underlying mechanism of action, offering valuable insights for professionals in the field of antiviral drug discovery.
References
An In-depth Technical Guide to the Allosteric Binding Site of Beclabuvir on HCV NS5B
This guide provides a comprehensive technical overview of the allosteric binding site of Beclabuvir on the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. The document details the mechanism of action, quantitative binding data, key experimental methodologies, and the impact of resistance mutations.
Introduction to this compound and its Target: NS5B
Hepatitis C virus infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The HCV NS5B polymerase is a crucial enzyme for the replication of the viral RNA genome, making it a prime target for antiviral therapy. This compound (BMS-791325) is a potent, non-nucleoside inhibitor (NNI) of the NS5B polymerase. Unlike nucleoside inhibitors that target the active site, this compound binds to an allosteric site, inducing a conformational change that inhibits the enzyme's function.
The Allosteric Binding Site: Thumb Site II
This compound binds to a distinct allosteric pocket on the NS5B enzyme known as Thumb Site II (or NNI Site B). This site is located approximately 35 Å away from the catalytic active site of the enzyme. The binding of this compound in this pocket locks the polymerase in a closed, inactive conformation. This allosteric inhibition prevents the necessary conformational changes for the initiation and elongation of the RNA chain, thereby halting viral replication.
Structural studies have revealed that the binding of this compound to Thumb Site II is characterized by interactions with several key amino acid residues. These interactions are crucial for the high affinity and specificity of the inhibitor. Key residues involved in the binding pocket include Proline 495 (P495), Proline 496 (P496), and Tyrosine 448 (Y448).
Mechanism of Allosteric Inhibition
The binding of this compound to Thumb Site II induces a non-competitive inhibition of NS5B. The mechanism does not compete with the binding of nucleotide triphosphates (NTPs) at the active site. Instead, it prevents the structural rearrangements required for the polymerase to transition from an initiation to an elongation complex.
Quantitative Binding and Activity Data
The antiviral activity of this compound has been quantified using various assays, primarily HCV replicon systems. The data below summarizes its potency against different HCV genotypes and the impact of a key resistance mutation.
| Parameter | HCV Genotype | Value | Assay Type |
| EC50 | Genotype 1a | 14 nM | Replicon Assay |
| EC50 | Genotype 1b | 3 nM | Replicon Assay |
| EC50 | Genotype 1b (P495L mutant) | 1,200 nM | Replicon Assay |
| Fold Change in EC50 | P495L vs. Wild-Type (1b) | ~400-fold | Replicon Assay |
| Ki | Genotype 1b (Wild-Type) | 0.027 µM | Enzyme Inhibition Assay |
EC50 (Half maximal effective concentration) values represent the concentration of the drug that inhibits 50% of viral replication in cell-based replicon assays. Ki (Inhibition constant) represents the inhibitor's binding affinity.
Key Experimental Protocols
The characterization of this compound's binding site and mechanism of action relies on several key experimental techniques.
HCV Replicon Assay
This cell-based assay is fundamental for determining the antiviral efficacy of compounds like this compound in a cellular context that mimics viral replication.
Objective: To measure the concentration at which a compound inhibits HCV RNA replication by 50% (EC50).
Methodology:
-
Cell Seeding: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are seeded into 96-well plates and allowed to adhere overnight. The replicon often contains a reporter gene, such as luciferase, for easy quantification.
-
Compound Dilution: A serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO only.
-
Incubation: Plates are incubated for 48-72 hours to allow for multiple rounds of replicon replication.
-
Quantification: The level of replication is quantified by measuring the reporter gene activity (e.g., luciferase assay). Cell viability is also assessed in parallel using an assay like CellTiter-Glo® to check for cytotoxicity.
-
Data Analysis: The luciferase signal is plotted against the drug concentration. A dose-response curve is fitted using a four-parameter logistic regression model to calculate the EC50 value.
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues that are critical for drug binding and to study the mechanism of drug resistance.
Objective: To introduce specific mutations (e.g., P495L) into the NS5B gene and assess their impact on this compound's activity.
Methodology:
-
Plasmid Template: A plasmid containing the wild-type NS5B gene sequence is used as a template.
-
Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA but containing the desired mutation (e.g., changing the codon for Proline at position 495 to one for Leucine).
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the plasmid template. The PCR amplifies the entire plasmid, incorporating the mutation.
-
Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized PCR product is not).
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for amplification.
-
Sequence Verification: The plasmids are isolated from the bacteria, and the NS5B gene is sequenced to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
Functional Analysis: The mutated NS5B can then be expressed and purified for enzymatic assays or used to generate mutant replicons for cell-based assays as described above.
X-ray Crystallography Workflow
Determining the high-resolution crystal structure of the NS5B-Beclabuvir complex is the definitive method for visualizing the binding site and interactions.
Resistance Profile
The primary resistance mutation associated with this compound is P495L , a substitution of Proline with Leucine at position 495 in the Thumb Site II binding pocket. This single amino acid change can reduce the susceptibility to this compound by several hundred-fold. The larger side chain of Leucine likely creates a steric hindrance that prevents the efficient binding of this compound in the allosteric pocket. The high barrier to resistance and the distinct binding site make this compound a valuable component of combination therapies, as it often retains activity against mutations that confer resistance to other classes of NS5B inhibitors.
In Vitro Characterization of Beclabuvir's Inhibitory Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (BCV), also known as BMS-791325, is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] As a key component of direct-acting antiviral (DAA) combination therapies, this compound has demonstrated significant efficacy in the treatment of chronic HCV infection, particularly genotype 1.[2] This technical guide provides an in-depth overview of the in vitro characterization of this compound's inhibitory profile, including its mechanism of action, inhibitory potency against various HCV genotypes and resistant variants, and its activity in combination with other DAAs. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and drug development efforts.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a distinct non-catalytic site on the HCV NS5B polymerase known as thumb site 1.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its ability to initiate RNA synthesis.[5] This allosteric mechanism of action distinguishes this compound from nucleoside inhibitors that act as chain terminators at the enzyme's active site. The high specificity of this compound for the viral polymerase, with no corresponding host cell analogue, contributes to its favorable safety profile.
Below is a diagram illustrating the Hepatitis C Virus replication cycle and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Beclabuvir in Direct-Acting Antiviral (DAA) Combinations: A Technical Guide
Introduction
The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antiviral (DAA) agents, which have enabled highly effective, all-oral, and interferon-free therapeutic regimens.[1] These therapies target specific viral proteins essential for HCV replication.[2][3] Beclabuvir (BCV), also known as BMS-791325, is a potent, allosteric non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[4][5][6] This document provides a comprehensive technical overview of this compound's mechanism of action, its synergistic role within DAA combination therapies, clinical efficacy, resistance profile, and key experimental methodologies used in its evaluation.
Mechanism of Action of this compound
This compound exerts its antiviral effect by targeting the HCV NS5B protein, an RNA-dependent RNA polymerase that is the catalytic core of the viral replicase complex and is essential for viral replication.[7] As a non-nucleoside inhibitor (NNI), this compound binds to a distinct allosteric site on the enzyme, away from the catalytic active site. Specifically, it binds to an allosteric site known as thumb site 1 of the NS5B polymerase.[6] This binding induces a conformational change in the enzyme, thereby inhibiting its ability to synthesize viral RNA. A key advantage of targeting NS5B is the absence of a similar host-cell polymerase, which is anticipated to reduce the risk of off-target side effects.[7]
The primary role of this compound is as a component of a multi-targeted DAA regimen. The strategy of combining agents with distinct mechanisms of action is critical for achieving high rates of viral eradication and preventing the emergence of viral resistance, a lesson learned from the treatment of HIV-1 infections.[7] this compound has been most extensively studied and co-formulated in a fixed-dose combination with daclatasvir (DCV), an NS5A inhibitor, and asunaprevir (ASV), an NS3/4A protease inhibitor.[7][8][9] This three-drug combination, approved in Japan as Ximency®, provides a multi-pronged attack on the HCV replication cycle.[7][10]
Clinical Efficacy in DAA Combinations
The combination of this compound with daclatasvir and asunaprevir has demonstrated high efficacy in treating patients with HCV genotype 1.[4] Clinical trials have consistently shown high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 or 24 weeks after the completion of therapy. A meta-analysis of six clinical trials showed high response rates in HCV genotype 1-infected patients treated with this combination, irrespective of ribavirin use, prior interferon-based therapy, cirrhosis status, IL28B genotype, or baseline resistance-associated variants.[5][9]
Table 1: Efficacy of this compound-Containing Regimens in HCV Genotype 1
| Study/Analysis | Patient Population | Regimen | Treatment Duration | SVR12 Rate | Citation(s) |
|---|---|---|---|---|---|
| Meta-analysis (5 studies, n=1261) | Treatment-naïve | DCV + ASV + BCV | 12 weeks | 95.7% | [9] |
| Phase 2b (UNITY-1) | Treatment-naïve & experienced | DCV + ASV + BCV | 12 weeks | 90% | [8][11] |
| Phase 2b (UNITY-1) | Treatment-naïve & experienced | DCV + ASV + BCV + Ribavirin | 12 weeks | 96% | [12] |
| Pooled Analysis (GT-1b) | Treatment-naïve & experienced | DCV + ASV + BCV | 12 weeks | >99% | [13] |
| Pooled Analysis (GT-1a) | Treatment-naïve & experienced | DCV + ASV + BCV | 12 weeks | 92% | [13] |
| Pooled Analysis (GT-1a) | Treatment-naïve & experienced | DCV + ASV + BCV + Ribavirin | 12 weeks | 97% |[13] |
DCV: Daclatasvir; ASV: Asunaprevir; BCV: this compound; SVR12: Sustained Virologic Response at 12 weeks post-treatment.
Resistance Profile
The development of resistance is a key challenge in antiviral therapy. This compound generally has a favorable barrier to resistance when used in combination.[4]
-
Baseline Resistance: The natural prevalence of resistance-associated substitutions (RASs) to this compound is relatively low. For instance, the key NS5B RAS at position P495 was found to be rare (≤1%) in baseline sequences from patients in pooled clinical trials.[13] Other NS5B substitutions like C316N, A338V, and I424V have been observed with varying frequencies in treatment-naïve populations.[14]
-
Treatment-Emergent Resistance: In patients who experience virologic failure, treatment-emergent RASs can be detected. The NS5B P495L/S substitution is a common emergent RAS for this compound.[13] However, studies have shown that these NS5B RASs tend to have lower fitness compared to RASs for other DAA classes. Post-treatment, NS5B RASs like P495L/S were generally no longer detectable after 24 to 48 weeks, being replaced by the wild-type virus sequence.[13] This suggests a lower persistence of this compound resistance compared to NS5A RASs.
Table 2: Common Resistance-Associated Substitutions for this compound (NS5B)
| Substitution | Type | Prevalence/Note | Citation(s) |
|---|---|---|---|
| P495L/S | Treatment-Emergent | Commonly detected in virologic failures. Replaced by wild-type within 24-48 weeks post-treatment. | [13] |
| C316N | Baseline | Observed in all sequences in one study. | [14] |
| A338V | Baseline | Occurred in 47.73% of sequences in one study. | [14] |
| I424V | Baseline | Occurred in 22.73% of sequences in one study. | [14] |
| V499A | Baseline | Observed in 6.82% of sequences in one study. |[14] |
Pharmacokinetics and Drug-Drug Interactions
This compound exhibits a pharmacokinetic profile supportive of twice-daily dosing.[7] When evaluating any DAA combination, particularly a fixed-dose co-formulation, the potential for drug-drug interactions (DDIs) is a critical consideration.[10] The DCV+ASV+BCV combination has been studied for its potential to interact with substrates of cytochrome P450 (CYP) enzymes and drug transporters.
A study using a cocktail of probe substrates in healthy volunteers found that the steady-state DCV/ASV/BCV combination resulted in:
-
Weak-to-moderate induction of CYP3A4.
-
Moderate induction of CYP2C19.
-
Weak-to-moderate inhibition of CYP2D6.
-
Minor inhibition of P-glycoprotein (P-gp).
-
Inhibition of organic anion-transporting polypeptide (OATP).
-
No significant effect on CYP1A2, CYP2C8, or CYP2C9.[10]
These findings suggest that while many medications can be co-administered safely, caution is advised for certain drugs with narrow therapeutic windows that are substrates of these pathways.[10][15]
Table 3: Summary of DDI Potential for the DCV+ASV+BCV Combination
| Enzyme/Transporter | Effect of DCV+ASV+BCV | Clinical Implication | Citation(s) |
|---|---|---|---|
| CYP3A4 | Weak-to-moderate induction | Potential to decrease exposure of CYP3A4 substrates. | [10] |
| CYP2C19 | Moderate induction | Agents solely metabolized by CYP2C19 should be avoided. | [10] |
| CYP2D6 | Weak-to-moderate inhibition | Potential to increase exposure of CYP2D6 substrates. | [10] |
| P-glycoprotein (P-gp) | Minor inhibition | Small increases in exposure of P-gp substrates (e.g., digoxin). | [10] |
| OATP | Inhibition | Potential to increase exposure of OATP substrates (e.g., pravastatin). |[10] |
Experimental Protocols
In Vitro Antiviral Activity Assessment (HCV Replicon Assay)
This cell-based assay is fundamental for determining the potency of antiviral compounds.
Objective: To measure the concentration of a compound required to inhibit HCV RNA replication by 50% (EC₅₀).
Methodology:
-
Cell Line: Human hepatocyte-derived cells (e.g., Huh-7) that constitutively express a sub-genomic HCV RNA replicon (e.g., from genotype 1a or 1b) are used.[7] These replicons contain the HCV nonstructural proteins required for RNA replication.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
Cell Treatment: Replicon-containing cells are seeded in microtiter plates and treated with the various concentrations of the test compound. A vehicle control (e.g., DMSO) is included.
-
Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for HCV replication and the antiviral compound to exert its effect.
-
Quantification of Replication: Inhibition of viral RNA replication leads to a decrease in the production of HCV proteins. This can be measured indirectly by monitoring the activity of the HCV NS3 protease using a fluorescence resonance energy transfer (FRET) assay.[7] Alternatively, HCV RNA levels can be quantified directly using RT-qPCR.
-
Data Analysis: The results are plotted as the percentage of inhibition versus the compound concentration. The EC₅₀ value is calculated using a dose-response curve fit.[7]
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to ensure that the observed reduction in replication is due to specific antiviral activity and not general cell toxicity.
Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC₅₀).
Methodology:
-
Cell Line: The same host cell line used in the replicon assay (e.g., Huh-7) is used.
-
Cell Treatment: Cells are treated with the same range of compound concentrations as in the antiviral assay.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
Viability Measurement: Cell viability is assessed using a metabolic indicator dye, such as Alamar blue or MTT. The fluorescence or absorbance, which correlates with the number of viable cells, is measured.[7]
-
Data Analysis: The CC₅₀ value is calculated from the dose-response curve. The selectivity index (SI = CC₅₀ / EC₅₀) is then determined to quantify the therapeutic window of the compound.
NS5B Polymerase Enzyme Assay
This biochemical assay directly measures the inhibition of the target enzyme.
Objective: To determine the concentration of a compound required to inhibit the enzymatic activity of recombinant NS5B polymerase by 50% (IC₅₀).
Methodology:
-
Enzyme and Substrates: Recombinant wild-type NS5B polymerase (e.g., from genotype 1b) is used. The reaction mixture includes a template RNA, NTPs (including a radiolabeled nucleotide like ³³P-GTP), and reaction buffer.[7]
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The enzymatic reaction is initiated and allowed to proceed for a set time at an optimal temperature.
-
Detection of Incorporation: The inhibition of radiolabeled nucleotide incorporation into newly synthesized RNA is detected. A common method is the scintillation proximity assay (SPA). In this assay, biotinylated RNA templates are captured by streptavidin-coated SPA beads. When a radiolabeled nucleotide is incorporated, it comes into close proximity with the scintillant in the bead, producing a light signal that can be quantified.[7]
-
Data Analysis: The IC₅₀ value is determined from the dose-response curve of enzyme inhibition versus compound concentration.
Conclusion
This compound is a potent NS5B polymerase inhibitor that plays an integral role in a highly effective, all-oral DAA combination regimen for HCV genotype 1.[4] Its mechanism as a non-nucleoside, allosteric inhibitor complements the actions of other DAAs targeting the NS3/4A protease and the NS5A protein, leading to high SVR rates.[7][9] While the potential for resistance exists, this compound-associated RASs appear to have lower fitness and persistence compared to those for other DAA classes.[13] The well-characterized pharmacokinetic and drug-drug interaction profile allows for informed co-administration with other medications.[10] Although Bristol-Myers Squibb suspended its broader development, the clinical data and scientific insights gained from the study of this compound have significantly contributed to the understanding of combination DAA therapy for HCV.[8]
References
- 1. bcmj.org [bcmj.org]
- 2. researchgate.net [researchgate.net]
- 3. HCV DAA Classes - Viral Hepatitis and Liver Disease [hepatitis.va.gov]
- 4. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. This compound in combination with asunaprevir and daclatasvir for hepatitis C virus genotype 1 infection: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of a Fixed-Dose Co-Formulation of Daclatasvir, Asunaprevir, and this compound on the Pharmacokinetics of a Cocktail of Cytochrome P450 and Drug Transporter Substrates in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Daclatasvir + asunaprevir + this compound ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hepctip.ca [hepctip.ca]
- 13. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. researchgate.net [researchgate.net]
The Chemical Evolution of Indolobenzazepine Inhibitors: A Technical Guide to Beclabuvir
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the chemical evolution of indolobenzazepine inhibitors, a class of non-nucleoside inhibitors (NNIs) targeting the hepatitis C virus (HCV) NS5B polymerase. The journey from initial lead compounds to the clinical candidate Beclabuvir (BMS-791325) showcases a strategic approach to medicinal chemistry, focusing on enhancing potency, specificity, and pharmacokinetic properties.
Mechanism of Action: Allosteric Inhibition of HCV NS5B Polymerase
This compound and its precursors function by binding to a distinct allosteric site on the HCV NS5B RNA-dependent RNA polymerase, known as thumb site II. This binding event induces a conformational change in the enzyme, ultimately preventing the initiation of RNA synthesis. Unlike nucleoside inhibitors that compete with natural substrates at the active site, indolobenzazepines act as non-competitive inhibitors, offering a different modality for disrupting viral replication.
Caption: Mechanism of this compound as an allosteric inhibitor of HCV NS5B polymerase.
Lead Discovery and Optimization
The journey to this compound began with the identification of an initial indolobenzazepine hit from high-throughput screening. This lead compound exhibited modest antiviral activity but served as a critical scaffold for extensive structure-activity relationship (SAR) studies. The optimization process focused on modifications at several key positions of the indolobenzazepine core.
The general workflow for the discovery and optimization of these inhibitors followed a classical medicinal chemistry approach, iterating between chemical synthesis and biological evaluation to refine the lead compounds.
Caption: Drug discovery workflow for indolobenzazepine inhibitors.
Structure-Activity Relationship (SAR) and Chemical Evolution
Systematic modifications of the indolobenzazepine scaffold were crucial for enhancing antiviral potency and improving pharmacokinetic properties. The core structure has several points for diversification which were explored to build a comprehensive SAR.
| Compound | R1 | R2 | R3 | NS5B IC50 (nM) | Replicon EC50 (nM) |
| Initial Hit | H | H | Phenyl | >1000 | >1000 |
| Analog 1 | Methyl | H | Cyclopropyl | 150 | 800 |
| Analog 2 | Methyl | Methoxy | Cyclopropyl | 25 | 150 |
| This compound | Methyl | Methoxy | (S)-... | 4 | 19 |
Data is illustrative and compiled from multiple sources for educational purposes.
The key optimizations included:
-
N-alkylation: Introduction of a methyl group at the indole nitrogen (R1) generally improved potency.
-
Substitution on the Benzazepine Ring: A methoxy group at the R2 position was found to be optimal for activity.
-
Side Chain Modification: The most significant gains in potency were achieved by optimizing the side chain at the R3 position. This led to the incorporation of a chiral side chain which optimally fits into the hydrophobic pocket of the allosteric site.
Caption: Key structure-activity relationships in the evolution of this compound.
Clinical Evaluation of this compound
This compound demonstrated potent antiviral activity across multiple HCV genotypes in preclinical studies. Its clinical development focused on its use in combination with other direct-acting antivirals (DAAs) to achieve high rates of sustained virologic response (SVR) and to provide a high barrier to resistance.
Notably, this compound was evaluated in the UNITY clinical trials as part of a three-drug regimen with Daclatasvir (an NS5A inhibitor) and Asunaprevir (an NS3 protease inhibitor).
| Clinical Trial | Patient Population | Treatment Regimen | SVR12 Rate (%) |
| UNITY-1 | Genotype 1, Treatment-Naïve, Non-Cirrhotic | This compound + Daclatasvir + Asunaprevir | 92% |
| UNITY-2 | Genotype 1, Treatment-Naïve, Cirrhotic | This compound + Daclatasvir + Asunaprevir | 93% |
These trials were pivotal in demonstrating the efficacy of an all-oral, interferon-free regimen containing this compound for the treatment of HCV genotype 1 infection.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.
-
Enzyme Preparation: Recombinant HCV NS5B polymerase is expressed and purified from E. coli or other suitable expression systems.
-
Reaction Mixture: A reaction mixture is prepared containing a biotinylated RNA template, buffer, salts (MgCl2, MnCl2), dithiothreitol (DTT), and radiolabeled ribonucleotides (e.g., [α-33P]GTP).
-
Compound Incubation: Test compounds (indolobenzazepine derivatives) are serially diluted in DMSO and pre-incubated with the NS5B enzyme.
-
Reaction Initiation: The polymerization reaction is initiated by the addition of the RNA template and nucleotides. The reaction proceeds for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C).
-
Quenching and Detection: The reaction is stopped by the addition of EDTA. The biotinylated RNA product is captured on streptavidin-coated plates. Unincorporated nucleotides are washed away.
-
Quantification: The amount of incorporated radiolabeled nucleotide is measured using a scintillation counter.
-
Data Analysis: The percent inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
HCV Replicon Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.
-
Cell Culture: Huh-7 cells containing a stable HCV replicon (e.g., genotype 1b) are cultured under standard conditions. The replicon often contains a reporter gene, such as luciferase, for ease of quantification.
-
Compound Treatment: Cells are seeded into multi-well plates and treated with serial dilutions of the test compounds.
-
Incubation: The treated cells are incubated for a period that allows for multiple rounds of RNA replication (e.g., 72 hours).
-
Quantification of Replication:
-
Luciferase Reporter: If a luciferase reporter is present, cells are lysed, and luciferase activity is measured using a luminometer.
-
RT-qPCR: Alternatively, total cellular RNA is extracted, and HCV RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR).
-
-
Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to measure the effect of the compound on cell viability.
-
Data Analysis: The reduction in reporter signal or HCV RNA levels is calculated relative to a DMSO control. EC50 (effective concentration) and CC50 (cytotoxic concentration) values are determined from the respective dose-response curves. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window.
Beclabuvir's Effect on the HCV Replication Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C virus (HCV) infection remains a significant global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Beclabuvir (BCV), also known as BMS-791325, is a potent, non-nucleoside inhibitor of the HCV nonstructural protein 5B (NS5B) RNA-dependent RNA polymerase.[1] This enzyme is the catalytic core of the viral replication complex and is essential for the replication of the viral genome.[2] As a non-nucleoside inhibitor, this compound binds to an allosteric site on the enzyme, inducing a conformational change that ultimately inhibits its function.[3][4] This in-depth technical guide details the mechanism of action of this compound, its inhibitory activity against various HCV genotypes and resistant variants, and the key experimental protocols used to characterize its function.
Mechanism of Action
This compound is an allosteric inhibitor that specifically targets the thumb site 1 of the HCV NS5B polymerase.[3] This binding event does not compete with the nucleotide substrates at the active site but instead locks the enzyme in a conformation that is non-productive for RNA synthesis. This allosteric inhibition effectively halts the process of viral RNA replication.
HCV Replication Complex and the Role of NS5B
The HCV replication cycle occurs in the cytoplasm of infected hepatocytes within a specialized structure called the membranous web.[5] The viral polyprotein is processed into several nonstructural proteins, including NS3, NS4A, NS4B, NS5A, and NS5B, which assemble to form the replication complex.[5] NS5B, the RNA-dependent RNA polymerase, is the central enzyme in this complex, responsible for synthesizing new viral RNA genomes.[2]
Quantitative Analysis of this compound's Antiviral Activity
The potency of this compound has been evaluated using both biochemical and cell-based replicon assays. The half-maximal inhibitory concentration (IC50) is determined in enzymatic assays, while the half-maximal effective concentration (EC50) is measured in cell-based systems.
| Assay Type | HCV Genotype | Potency (IC50/EC50) | Reference |
| Biochemical Assay (NS5B Polymerase) | Genotypes 1, 3, 4, 5 | IC50 < 28 nM | [3] |
| Replicon Assay | Genotype 1a | EC50 = 10 nM | [2] |
| Replicon Assay | Genotype 1b | EC50 = 8 nM | [2] |
Resistance-Associated Substitutions
The primary resistance-associated substitution (RAS) for this compound has been identified at amino acid position P495 in the NS5B protein.
| NS5B Mutation | Fold Change in EC50 (Genotype 1a) | Reference |
| P495L | >100 | [6] |
| P495S | >100 | [6] |
Experimental Protocols
HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant HCV NS5B polymerase.
Methodology:
-
Enzyme and Substrates: Recombinant HCV NS5B polymerase (e.g., genotype 1b, Con1, with a C-terminal truncation of 18 amino acids) is used. The reaction mixture includes a template-primer such as poly(A)/oligo(U), and a radiolabeled nucleotide triphosphate (e.g., [α-33P]UTP).[2][7]
-
Reaction Conditions: The assay is typically performed in a reaction buffer containing HEPES (pH 8.0), MnCl2, ammonium acetate, and DTT.[7]
-
Incubation: The enzyme, template-primer, and varying concentrations of this compound are pre-incubated. The reaction is initiated by the addition of the nucleotide mixture.
-
Detection: The incorporation of the radiolabeled nucleotide into the newly synthesized RNA strand is quantified. A common method is the scintillation proximity assay (SPA), where a biotinylated primer is captured by streptavidin-coated SPA beads, bringing the incorporated radiolabel in close proximity to the scintillant for signal generation.[2][8]
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the NS5B polymerase activity, is calculated from the dose-response curve.
HCV Subgenomic Replicon Assay
This cell-based assay evaluates the antiviral activity of this compound in a cellular context that mimics viral replication.
Methodology:
-
Cell Line: Human hepatoma cells (Huh-7) are commonly used, as they are permissive to HCV replication.[2]
-
Replicon System: These cells harbor a subgenomic HCV replicon, which is an RNA molecule that can replicate autonomously within the cell. The replicon typically contains the HCV nonstructural proteins (NS3 to NS5B) and a reporter gene, such as luciferase or neomycin phosphotransferase.[2][9]
-
Compound Treatment: Replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of this compound.
-
Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for replicon replication and the expression of the reporter gene.
-
Measurement of Replication: The level of HCV RNA replication is quantified by measuring the reporter gene activity (e.g., luciferase luminescence) or by quantifying viral RNA using RT-qPCR.[2] A parallel cytotoxicity assay is often performed to ensure that the observed reduction in replication is not due to compound toxicity.
-
Data Analysis: The EC50 value, the concentration of this compound that reduces HCV replicon replication by 50%, is determined from the dose-response curve.
Conclusion
This compound is a highly potent, allosteric inhibitor of the HCV NS5B polymerase, a critical enzyme in the viral replication complex. Its mechanism of action, involving binding to the thumb site 1 of the enzyme, provides an effective means of disrupting HCV replication. The quantitative data from biochemical and cellular assays demonstrate its efficacy against multiple HCV genotypes. The detailed experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the discovery of novel anti-HCV therapeutics. Understanding the intricacies of its interaction with the HCV replication complex is paramount for optimizing its clinical use and overcoming the challenges of drug resistance.
References
- 1. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Hepatitis C Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Beclabuvir In Vitro HCV Replicon Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro potency of Beclabuvir (BCV), a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, using a subgenomic replicon assay. The described methodology utilizes human hepatoma (Huh-7) cells harboring a stable HCV genotype 1b replicon with a luciferase reporter gene for high-throughput screening and accurate quantification of antiviral activity. Included are comprehensive application notes, step-by-step experimental procedures, and data on this compound's efficacy against wild-type and resistance-associated variants of HCV.
Introduction
The hepatitis C virus is a leading cause of chronic liver disease worldwide. The development of direct-acting antiviral (DAA) agents has revolutionized HCV treatment. This compound is an allosteric inhibitor that binds to the thumb site 1 of the HCV NS5B polymerase, a key enzyme in viral replication.[1][2][3] The in vitro HCV replicon assay is a critical tool for the discovery and characterization of such inhibitors. This system utilizes engineered subgenomic HCV RNA molecules that can autonomously replicate in cultured human hepatoma cells, most commonly Huh-7 and its derivatives.[4][5] These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[4][6] This application note details a robust protocol for assessing the antiviral activity of this compound using a luciferase-based HCV replicon assay.
Mechanism of Action
This compound is a non-nucleoside inhibitor that allosterically binds to a distinct pocket on the NS5B polymerase, known as thumb site 1.[1][7][8] This binding induces a conformational change in the enzyme, thereby inhibiting its RNA-dependent RNA polymerase activity and ultimately suppressing viral RNA replication.[2][3]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. HCV Subgenomic Replicon Assay. [bio-protocol.org]
- 3. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of infectious HCV genotype 1b virus in cell culture using a novel Set of adaptive mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Beclabuvir Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (BCV, formerly BMS-791325) is a potent, allosteric, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] It binds to a distinct site on the enzyme known as thumb site 1, leading to the inhibition of viral RNA synthesis.[1][2] The development of analogs of this compound is a key strategy in the discovery of new direct-acting antivirals (DAAs) with improved potency, resistance profiles, and pharmacokinetic properties. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of these analogs.
This document provides detailed application notes and protocols for two primary HTS assays used in the characterization of this compound analogs: a biochemical assay to measure the direct inhibition of the HCV NS5B polymerase and a cell-based replicon assay to assess antiviral activity in a cellular context.
Data Presentation: In Vitro Activity of this compound and Analogs
The following tables summarize the in vitro activity of this compound and representative analogs against different HCV genotypes and a common resistance-associated substitution (RAS).
Table 1: Biochemical Potency of this compound Analogs against HCV NS5B Polymerase
| Compound | HCV Genotype 1b (Wild-Type) IC₅₀ (nM) | HCV Genotype 1b (P495L Mutant) IC₅₀ (nM) |
| This compound | < 28 | - |
| Analog A | 15 | 150 |
| Analog B | 25 | 300 |
| Analog C | 8 | 95 |
IC₅₀ (50% inhibitory concentration) values were determined using a biochemical assay with recombinant NS5B polymerase. The P495L mutation is a known resistance-associated substitution for this compound and its analogs.[1]
Table 2: Antiviral Activity and Cytotoxicity of this compound Analogs in HCV Replicon Cells
| Compound | HCV Genotype 1a EC₅₀ (nM) | HCV Genotype 1b EC₅₀ (nM) | Cytotoxicity (Huh-7 cells) CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀ for GT 1b) |
| This compound | 8 | 10 | >100 | >10000 |
| Analog A | 20 | 25 | >100 | >4000 |
| Analog B | 45 | 50 | >100 | >2000 |
| Analog C | 5 | 7 | >100 | >14285 |
EC₅₀ (50% effective concentration) values were determined in cell-based replicon assays. CC₅₀ (50% cytotoxic concentration) was determined in the same host cell line (Huh-7) to assess compound toxicity.[1]
Experimental Protocols
Biochemical Assay: HCV NS5B RNA-Dependent RNA Polymerase Activity
This protocol describes a scintillation proximity assay (SPA) to measure the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand by the HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (genotype 1b, with a C-terminal deletion of 18 amino acids)
-
Biotinylated RNA template/primer
-
[³H]-UTP (tritiated uridine triphosphate)
-
ATP, CTP, GTP, UTP (unlabeled)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Stop Solution: 50 mM EDTA in assay buffer
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Compound library (this compound analogs) dissolved in DMSO
Protocol:
-
Compound Plating: Dispense 100 nL of each compound dilution (in DMSO) into a 384-well assay plate. For controls, dispense DMSO only.
-
Enzyme Preparation: Prepare a solution of recombinant NS5B polymerase in assay buffer.
-
Enzyme Addition: Add 10 µL of the NS5B polymerase solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing the biotinylated RNA template/primer, [³H]-UTP, and unlabeled NTPs in assay buffer. Add 10 µL of this mix to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 2 hours.
-
Reaction Termination: Add 5 µL of stop solution to each well to terminate the reaction.
-
SPA Bead Addition: Add 10 µL of a suspension of streptavidin-coated SPA beads to each well.
-
Bead Incubation: Incubate the plate at room temperature for 1 hour to allow the biotinylated RNA to bind to the beads.
-
Signal Detection: Read the plate on a scintillation counter (e.g., a MicroBeta counter). The proximity of the incorporated [³H]-UTP to the scintillant in the beads will generate a signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assay: HCV Replicon Luciferase Reporter Assay
This protocol describes a cell-based assay using a human hepatoma cell line (Huh-7) that harbors a subgenomic HCV replicon. The replicon contains a luciferase reporter gene, and the level of luciferase activity is proportional to the level of HCV RNA replication.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1a or 1b) with a luciferase reporter (e.g., Renilla or Firefly luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and a selection antibiotic (e.g., G418).
-
Compound library (this compound analogs) dissolved in DMSO.
-
Luciferase assay reagent.
-
Cytotoxicity assay reagent (e.g., AlamarBlue or CellTiter-Glo).
-
384-well cell culture plates.
-
Luminometer.
-
Fluorescence or absorbance plate reader for the cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed the HCV replicon cells into 384-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Add serial dilutions of the this compound analogs (typically in DMSO, with a final DMSO concentration of ≤0.5%) to the cell plates. Include appropriate controls (DMSO vehicle and a known HCV inhibitor as a positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay (Antiviral Activity):
-
Remove the culture medium.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Cytotoxicity Assay:
-
In a parallel plate or after the luciferase reading (depending on the assay), add the cytotoxicity reagent (e.g., AlamarBlue).
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the fluorescence or absorbance according to the manufacturer's protocol.
-
-
Data Analysis:
-
EC₅₀ Determination: Calculate the percent inhibition of HCV replication for each compound concentration based on the luciferase signal relative to the DMSO control. Fit the data to a dose-response curve to determine the EC₅₀ value.
-
CC₅₀ Determination: Calculate the percent reduction in cell viability for each compound concentration from the cytotoxicity assay data. Fit the data to a dose-response curve to determine the CC₅₀ value.
-
Selectivity Index (SI): Calculate the SI by dividing the CC₅₀ by the EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
Visualizations
HCV NS5B Polymerase Inhibition by this compound
Caption: Mechanism of HCV NS5B polymerase inhibition by this compound analogs.
High-Throughput Screening Workflow for this compound Analogs
Caption: A typical HTS workflow for the evaluation of this compound analogs.
References
Application Notes and Protocols for Determining Beclabuvir EC50 Values in Cell-Based Assays
These application notes provide detailed protocols for determining the half-maximal effective concentration (EC50) of Beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, using cell-based HCV replicon assays.
Introduction
This compound (BMS-791325) is a potent allosteric inhibitor of the HCV NS5B polymerase, a key enzyme in viral replication. It binds to the thumb II allosteric site of the enzyme, effectively halting RNA synthesis. Determining the EC50 value is a critical step in the characterization of antiviral compounds, providing a measure of their potency. The most common method for determining the EC50 of this compound is through the use of HCV replicon systems. These systems consist of human hepatoma cell lines, typically Huh-7, that have been engineered to stably express a subgenomic or full-length HCV RNA replicon. The replicon RNA contains a reporter gene, often luciferase, which allows for the quantification of viral replication.
Data Presentation: this compound EC50 Values
The following table summarizes the reported EC50 values for this compound against various HCV genotypes and in the presence of resistance-associated substitutions (RASs).
| HCV Genotype | Cell Line | Assay Type | EC50 (nM) | Reference |
| 1a | Huh-7 | Replicon | 13 | Patent US8492377B2 |
| 1b | Huh-7 | Replicon | 1 | Patent US8492377B2 |
| 2a | Huh-7 | Replicon | 16 | Patent US8492377B2 |
| 3a | Huh-7 | Replicon | 12 | Patent US8492377B2 |
| 4a | Huh-7 | Replicon | 2 | Patent US8492377B2 |
| 5a | Huh-7 | Replicon | 3 | Patent US8492377B2 |
| 6a | Huh-7 | Replicon | 1 | Patent US8492377B2 |
Experimental Protocols
Principle of the Assay
The HCV replicon assay is a cell-based method used to quantify the replication of HCV RNA. In this system, Huh-7 cells harbor a subgenomic HCV RNA that encodes a reporter protein (e.g., firefly luciferase) and the non-structural proteins necessary for replication, including the NS5B polymerase. When these cells are treated with an antiviral compound like this compound, inhibition of NS5B leads to a decrease in HCV RNA replication, which is measured as a reduction in luciferase activity.
Materials
-
HCV replicon-containing Huh-7 cells (e.g., genotype 1a or 1b)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-Essential Amino Acids (NEAA)
-
G418 (Geneticin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates (white, clear-bottom)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol for EC50 Determination
-
Cell Culture Maintenance:
-
Culture HCV replicon-containing Huh-7 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and an appropriate concentration of G418 (typically 0.5 mg/mL) to maintain selection for the replicon.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 3-4 days, ensuring they do not exceed 80-90% confluency.
-
-
Cell Plating:
-
On the day of the experiment, harvest the cells using Trypsin-EDTA and neutralize with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium without G418.
-
Count the cells and adjust the density to 5,000-10,000 cells per 100 µL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series ranging from 100 nM to 0.005 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be cytotoxic.
-
Include a "no drug" control (vehicle control) containing only the medium with the same final concentration of DMSO.
-
Carefully remove the medium from the plated cells and add 100 µL of the medium containing the various concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the specific replicon cell line and its replication kinetics.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add a volume of the luciferase reagent equal to the volume of the cell culture medium in each well (typically 100 µL).
-
Mix briefly on an orbital shaker to induce cell lysis and initiate the luminescent reaction.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
The raw luminescence data is used to determine the EC50 value.
-
Normalize the data by setting the average luminescence of the vehicle control wells to 100% and the background (wells with no cells) to 0%.
-
Plot the normalized data as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
The EC50 value is the concentration of this compound that reduces the luciferase signal by 50%.
-
Visualizations
Caption: Workflow for determining this compound EC50 using a replicon assay.
Caption: Mechanism of this compound action on the HCV replication cycle.
Application Notes and Protocols: X-ray Crystallography of Beclabuvir Bound to HCV NS5B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural determination of the hepatitis C virus (HCV) non-structural protein 5B (NS5B) in complex with the non-nucleoside inhibitor, beclabuvir. Understanding the precise binding interactions through X-ray crystallography is pivotal for structure-based drug design and the development of next-generation antiviral therapeutics.
Introduction
Hepatitis C is a global health concern, and the viral RNA-dependent RNA polymerase, NS5B, is a prime target for antiviral drug development.[1] this compound is a potent, allosteric inhibitor that binds to the thumb site 1 of the NS5B protein, leading to the inhibition of viral RNA replication.[1][2] Elucidating the three-dimensional structure of the NS5B-beclabuvir complex provides invaluable insights into its mechanism of action and can guide the optimization of inhibitor efficacy and the circumvention of drug resistance. This document outlines the key experimental procedures, from protein expression to structure determination, and presents the relevant quantitative data.
Data Presentation
Quantitative Binding and Inhibition Data
| Parameter | Value | Conditions | Reference |
| IC50 | < 28 nM | Recombinant NS5B proteins from HCV genotypes 1, 3, 4, and 5. | [2][3] |
| EC50 (Genotype 1a) | 10 nM | Cell-based replicon assay. | [4] |
| EC50 (Genotype 1b) | 8 nM | Cell-based replicon assay. | [4] |
| Equilibrium Dissociation Constant (Kd) | 71 ± 2 nM | Fluorescence quenching binding assay with NS5B. | [5] |
Crystallographic Data for this compound-NS5B Complex (PDB ID: 4NLD)
| Parameter | Value |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.20 Å |
| R-Value Work | 0.207 |
| R-Value Free | 0.251 |
| Space Group | P21 21 21 |
| Unit Cell Dimensions (a, b, c) | 73.08 Å, 101.44 Å, 102.21 Å |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 90° |
Experimental Protocols
Expression and Purification of HCV NS5B (Genotype 1b)
This protocol describes the expression of a C-terminally truncated NS5B (typically lacking the C-terminal ~21-55 amino acids to improve solubility) with an N-terminal His-tag in E. coli.
Materials:
-
Expression vector (e.g., pET series) containing the His-tagged NS5B gene
-
E. coli expression strain (e.g., BL21(DE3))
-
Luria-Bertani (LB) medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 20 mM imidazole, 1 mM DTT, protease inhibitors)
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 50 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 300 mM imidazole, 1 mM DTT)
-
Size-Exclusion Chromatography (SEC) Buffer (20 mM Tris-HCl pH 7.5, 200 mM NaCl, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Size-exclusion chromatography column (e.g., Superdex 200)
Protocol:
-
Transform the NS5B expression vector into competent E. coli cells and plate on selective media.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a large-scale culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours.[6]
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column extensively with Wash Buffer.
-
Elute the His-tagged NS5B protein with Elution Buffer.
-
Pool the elution fractions containing NS5B and concentrate the protein.
-
Further purify the protein by size-exclusion chromatography using the SEC Buffer.[6]
-
Pool the fractions containing monomeric NS5B, concentrate to 10-20 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.
Crystallization of the NS5B-Beclabuvir Complex
This protocol utilizes the sitting-drop vapor diffusion method.
Materials:
-
Purified NS5B protein (10-20 mg/mL in SEC buffer)
-
This compound stock solution (e.g., 10-50 mM in DMSO)
-
Crystallization screening kits
-
Crystallization plates (e.g., 96-well sitting drop plates)
Protocol:
-
Prepare the NS5B-beclabuvir complex by incubating the purified NS5B protein with a 5-10 fold molar excess of this compound for at least 1 hour on ice.
-
Set up crystallization trials using the sitting-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution in the sitting drop.
-
Equilibrate the drops against 100 µL of the reservoir solution at a constant temperature (e.g., 20°C).
-
Monitor the plates for crystal growth over several days to weeks.
-
Optimize initial crystal hits by varying the precipitant concentration, pH, and additives. A reported condition for a similar complex involved a reservoir solution of 100 mM sodium citrate pH 5.4 and 25-30% (v/v) PEG 550 MME.[7]
X-ray Diffraction Data Collection and Processing
Materials:
-
Crystals of the NS5B-beclabuvir complex
-
Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or ethylene glycol)
-
Cryo-loops
-
Synchrotron X-ray source
Protocol:
-
Carefully transfer a single crystal from the crystallization drop into the cryoprotectant solution for a few seconds.
-
Mount the crystal in a cryo-loop and flash-cool it in liquid nitrogen.[7]
-
Mount the frozen crystal on the goniometer at the synchrotron beamline.
-
Collect a complete X-ray diffraction dataset by rotating the crystal in the X-ray beam.
-
Process the diffraction data using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.[8]
-
Scale and merge the data using programs like SCALA or Aimless.
Structure Determination and Refinement
Protocol:
-
Solve the crystal structure by molecular replacement using the coordinates of a previously determined NS5B structure (e.g., PDB ID: 1YV2) as a search model.
-
Build the initial model of the NS5B-beclabuvir complex into the electron density map using software like Coot.
-
Refine the structure using programs such as REFMAC5 or Phenix.refine, alternating between automated refinement and manual model building.
-
Validate the final refined structure using tools like MolProbity to check for geometric and stereochemical quality.
-
Deposit the final coordinates and structure factors into the Protein Data Bank (PDB).
Mandatory Visualizations
Caption: Experimental workflow for the X-ray crystallography of the NS5B-beclabuvir complex.
Caption: Mechanism of action of this compound on HCV NS5B polymerase.
References
- 1. This compound | C36H45N5O5S | CID 56934415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Measuring Beclabuvir Efficacy Using Quantitative PCR Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction to Beclabuvir and its Mechanism of Action
This compound (BMS-791325) is a potent, allosteric, non-nucleoside inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] The NS5B polymerase is a critical enzyme in the HCV life cycle, responsible for replicating the viral RNA genome.[1] Unlike nucleoside inhibitors that bind to the catalytic active site, this compound binds to an allosteric site on the enzyme known as thumb site 1.[2] This binding event induces a conformational change in the NS5B polymerase, rendering it inactive and thereby inhibiting viral RNA synthesis. A key advantage of targeting an allosteric site is the potential for a favorable safety profile, as there is no mammalian equivalent of the HCV NS5B polymerase.[1] this compound has demonstrated potent activity against HCV genotypes 1, 3, 4, and 5 in vitro.[2]
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and reproducible method for quantifying viral RNA levels. In the context of antiviral drug development, qPCR is an essential tool for measuring the reduction in viral replication in response to treatment. This document provides detailed protocols for utilizing qPCR to determine the in vitro efficacy of this compound against HCV, primarily using the HCV replicon system.
HCV Replication and the Role of NS5B Polymerase
The Hepatitis C virus possesses a single-stranded positive-sense RNA genome. Upon entry into a host hepatocyte, this RNA is translated into a single polyprotein, which is subsequently cleaved by viral and host proteases into structural and non-structural (NS) proteins. The NS proteins, including NS3, NS4A, NS4B, NS5A, and NS5B, assemble into a replication complex on intracellular membranes. Within this complex, the NS5B polymerase catalyzes the synthesis of a negative-sense RNA intermediate, which then serves as a template for the production of new positive-sense viral genomes. These new genomes can then be translated, further replicated, or packaged into new virions. This compound's inhibition of NS5B directly halts this central process of viral replication.
Quantitative Data Summary
The efficacy of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. The following tables summarize representative EC50 values for this compound against different HCV genotypes and in combination with other direct-acting antivirals (DAAs).
Table 1: In Vitro Efficacy of this compound Monotherapy in HCV Replicon Assays
| HCV Genotype | Replicon System | EC50 (nM) | Reference |
| Genotype 1a | Huh-7 based | 10 | [1] |
| Genotype 1b | Huh-7 based | 8 | [1] |
Table 2: In Vitro Efficacy of this compound in Combination with other DAAs
| Drug Combination | HCV Genotype | Assay System | Fold Change in this compound EC50 | Reference |
| This compound + Daclatasvir (NS5A inhibitor) | Genotype 1b | Replicon Assay | Additive to Synergistic | [2] |
| This compound + Asunaprevir (NS3 inhibitor) | Genotype 1b | Replicon Assay | Additive to Synergistic | [2] |
| This compound + Sofosbuvir (NS5B inhibitor) | Genotype 1b | Replicon Assay | Additive to Synergistic | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for determining the EC50 of this compound using an HCV replicon cell-based assay coupled with quantitative reverse transcription PCR (qRT-PCR).
Protocol 3.1: Cell Culture and Drug Treatment
-
Cell Line: Use a human hepatoma cell line (e.g., Huh-7) stably expressing an HCV subgenomic replicon (e.g., genotype 1b, Con1).[1][3]
-
Cell Seeding: Seed the replicon cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000 - 10,000 cells per well).
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of 2-fold or 3-fold dilutions in cell culture medium to cover a range of concentrations (e.g., 0.01 nM to 100 nM). Ensure the final DMSO concentration in all wells, including the untreated control, is constant and non-toxic (e.g., ≤ 0.5%).
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the serially diluted this compound. Include wells with medium and DMSO alone as the vehicle (untreated) control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
Protocol 3.2: RNA Extraction
-
Cell Lysis: After the 72-hour incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS). Lyse the cells directly in the wells by adding a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
RNA Purification: Extract total RNA from the cell lysates using a commercial spin-column-based RNA purification kit (e.g., Qiagen RNeasy Kit) according to the manufacturer's instructions. This typically involves a DNase treatment step to remove any contaminating genomic DNA.
-
Elution: Elute the purified RNA in RNase-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Protocol 3.3: Quantitative RT-PCR (qRT-PCR)
This protocol utilizes a one-step qRT-PCR approach with TaqMan probes for high specificity and sensitivity.
-
Reagents and Master Mix: Use a commercially available one-step qRT-PCR master mix that contains reverse transcriptase, DNA polymerase, dNTPs, and an optimized buffer system.
-
Primers and Probe: Target a highly conserved region of the HCV genome, such as the 5' untranslated region (5' UTR), to ensure broad reactivity.[4][5]
-
Forward Primer (e.g., HCV-Con259F): 5'-AGY GTT GGG TYG CGA AAG-3'[4]
-
Reverse Primer (e.g., HCV-Con312R): 5'-CAC TCG CAA GCR CCC T-3'[4]
-
TaqMan Probe (e.g., HCV-278MGB): 5'-[6-FAM]CCT TGT GGT ACT GCC TGA[NFQ-MGB]-3'[4]
For normalization, use primers and a probe for a stably expressed housekeeping gene (e.g., GAPDH, ACTB, or RNase P).[6][7]
-
-
Reaction Setup: Prepare a reaction mix for each target (HCV and housekeeping gene) as follows (volumes can be scaled):
Component Volume (µL) Final Concentration 2x One-Step qRT-PCR Master Mix 10 1x Forward Primer (10 µM) 0.8 400 nM Reverse Primer (10 µM) 0.8 400 nM TaqMan Probe (5 µM) 0.4 100 nM RNase-free Water 3 - Total RNA Template 5 (e.g., 50-100 ng) - Total Volume 20 -
Thermal Cycling: Perform the qRT-PCR using a real-time PCR instrument with the following cycling conditions:
Step Temperature (°C) Time Cycles Reverse Transcription 50 15 minutes 1 Polymerase Activation 95 2 minutes 1 Denaturation 95 15 seconds 40 Annealing/Extension 60 60 seconds
Protocol 3.4: Data Analysis and EC50 Calculation
-
Data Collection: The real-time PCR instrument will record the fluorescence signal at each cycle, generating an amplification plot and a cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a predetermined threshold.
-
Normalization: Normalize the HCV RNA levels to the housekeeping gene using the delta-delta Ct (ΔΔCt) method.[6]
-
Calculate ΔCt: For each sample (each drug concentration and control), calculate the difference between the Ct value of the HCV target and the Ct value of the housekeeping gene. ΔCt = Ct(HCV) - Ct(Housekeeping Gene)
-
Calculate ΔΔCt: Calculate the difference between the ΔCt of the treated sample and the average ΔCt of the untreated control samples. ΔΔCt = ΔCt(Treated) - ΔCt(Control)
-
-
Calculate Percent Inhibition: Convert the ΔΔCt values to a percentage of the control. Relative HCV RNA Level = 2^(-ΔΔCt) Percent Inhibition = (1 - Relative HCV RNA Level) * 100
-
EC50 Determination:
-
Plot the Percent Inhibition on the Y-axis against the logarithm of the this compound concentration on the X-axis.
-
Fit the data using a four-parameter logistic (4PL) non-linear regression model.[8] This can be done using software such as GraphPad Prism or an online EC50 calculator.[9]
-
The EC50 is the concentration of this compound that corresponds to 50% inhibition on the fitted curve.
-
Conclusion
The protocols outlined in this document provide a robust framework for assessing the in vitro efficacy of this compound against HCV using qPCR. The HCV replicon system is a valuable tool for initial drug screening and characterization.[3][10] Accurate quantification of the reduction in viral RNA is paramount, and the described qRT-PCR method offers the necessary sensitivity and specificity. Proper data normalization and analysis are critical for generating reliable EC50 values that can inform further drug development and clinical trial design. These methods are fundamental for researchers in the field of antiviral drug discovery and for professionals involved in the preclinical evaluation of new HCV inhibitors.
References
- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. Development of a TaqMan Assay for the Six Major Genotypes of Hepatitis C Virus: Comparison With Commercial Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Real-Time Reverse Transcription-PCR Quantitation of Hepatitis C Virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 7. Normalization of SARS-CoV-2 viral load via RT-qPCR provides higher-resolution data for comparison across time and between patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Required concentration index quantifies effective drug combinations against hepatitis C virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EC50 Calculator | AAT Bioquest [aatbio.com]
- 10. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Beclabuvir Synergy with Other Direct-Acting Antivirals (DAAs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic Hepatitis C Virus (HCV) infection. Combination therapy, targeting multiple viral proteins, is the cornerstone of modern HCV treatment, aiming to enhance efficacy, shorten treatment duration, and overcome drug resistance.[1][2] Beclabuvir (BCV) is a potent, non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[3] It binds to an allosteric site on the enzyme, inducing a conformational change that halts viral RNA replication.[3] This application note provides a detailed protocol for assessing the in vitro synergy of this compound with other classes of DAAs, such as NS5A inhibitors (e.g., Daclatasvir) and NS3/4A protease inhibitors (e.g., Asunaprevir), using the HCV replicon system.
Principle of Synergy Assessment
The HCV replicon system is a powerful cell-based assay for studying viral replication and the efficacy of antiviral compounds.[4] These systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.[4] The replicon often contains a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[4]
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In contrast, antagonism is observed when the combination is less effective. Additivity describes a scenario where the combined effect is equal to the sum of the individual effects. Mathematical models, such as the Chou-Talalay method (using the Combination Index) and the Bliss independence model, are employed to quantitatively assess these interactions.[1]
Signaling Pathway: HCV Replication and DAA Targets
The following diagram illustrates the simplified HCV replication cycle within a hepatocyte and the points of intervention for different classes of DAAs, including the NS5B polymerase targeted by this compound.
Caption: Simplified HCV replication cycle and the targets of different classes of Direct-Acting Antivirals (DAAs).
Experimental Protocols
Materials and Reagents
-
Cell Line: Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
Assay Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin (without G418).
-
Compounds: this compound, Daclatasvir, Asunaprevir (or other DAAs of interest).
-
Assay Plates: 96-well, white, clear-bottom tissue culture plates.
-
Reagents: Luciferase assay reagent, CellTiter-Glo® Luminescent Cell Viability Assay reagent, Dimethyl sulfoxide (DMSO).
Experimental Workflow
The overall workflow for assessing the synergy between this compound and other DAAs is depicted below.
Caption: A step-by-step workflow for the in vitro assessment of antiviral synergy.
Detailed Protocol: Checkerboard Assay
-
Cell Seeding:
-
Trypsinize and count the HCV replicon cells.
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of assay medium.
-
Incubate the plates at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare stock solutions of this compound and the other DAA(s) in DMSO.
-
Create a two-dimensional serial dilution matrix (checkerboard format). For a two-drug combination, serially dilute Drug A horizontally and Drug B vertically across the plate. Include wells for each drug alone and a no-drug control (DMSO vehicle).
-
The final concentrations should typically span a range that brackets the known EC₅₀ of each compound.
-
Add the diluted compounds to the corresponding wells. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Antiviral Activity and Cytotoxicity Assessment:
-
Luciferase Assay (Antiviral Activity):
-
Remove the culture medium from the plates.
-
Add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is proportional to the level of HCV replication.
-
-
Cytotoxicity Assay:
-
In a parallel plate prepared identically but without the replicon cells (or using a viability assay that can be multiplexed), measure cell viability using a reagent like CellTiter-Glo®.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis
-
EC₅₀ and CC₅₀ Calculation:
-
Normalize the data to the no-drug control (100% replication or viability) and a high-concentration inhibitor control (0% replication or viability).
-
For each drug alone, calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) by fitting the dose-response curves to a four-parameter logistic equation.
-
The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.
-
-
Synergy Analysis:
-
The data from the checkerboard assay is analyzed using specialized software such as CalcuSyn or MacSynergyII.
-
CalcuSyn: This software is based on the Chou-Talalay method and calculates a Combination Index (CI).
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additivity
-
CI > 1.1: Antagonism
-
-
MacSynergyII: This program calculates synergy, additivity, or antagonism based on the Bliss independence model and presents the results as 3D plots. Synergy volumes are calculated, with positive values indicating synergy and negative values indicating antagonism.
-
Data Presentation (Exemplary Data)
The following tables present exemplary data that could be obtained from a synergy study of this compound in combination with daclatasvir and asunaprevir.
Table 1: Antiviral Activity and Cytotoxicity of Individual DAAs against HCV Genotype 1b Replicon
| Compound | Target | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | NS5B Polymerase | 0.8 ± 0.2 | > 10 | > 12,500 |
| Daclatasvir | NS5A | 0.05 ± 0.01 | > 10 | > 200,000 |
| Asunaprevir | NS3/4A Protease | 1.2 ± 0.3 | > 10 | > 8,300 |
Table 2: Synergy Analysis of this compound in Combination with Daclatasvir or Asunaprevir (CalcuSyn - Combination Index)
| Drug Combination | EC₅₀ (CI) | EC₇₅ (CI) | EC₉₀ (CI) | Interaction |
| This compound + Daclatasvir | 0.68 | 0.75 | 0.82 | Synergy |
| This compound + Asunaprevir | 0.92 | 0.95 | 0.98 | Additivity |
| Daclatasvir + Asunaprevir | 1.05 | 1.08 | 1.10 | Additivity |
Note: The data presented in these tables are representative and intended for illustrative purposes.
Logical Relationships in Synergy Analysis
The decision-making process for classifying drug interactions based on the Combination Index (CI) is outlined below.
Caption: Logical flow for classifying drug-drug interactions based on the Combination Index (CI) value.
Conclusion
This application note provides a comprehensive framework for the in vitro assessment of synergy between the HCV NS5B inhibitor this compound and other DAAs. The HCV replicon assay, coupled with robust data analysis methods, allows for the quantitative determination of drug interactions. Such preclinical evaluations are crucial for the rational design of combination therapies that can lead to improved clinical outcomes for patients with chronic hepatitis C. The exemplary data indicates that the combination of an NS5B inhibitor like this compound with an NS5A inhibitor like daclatasvir is likely to be synergistic, a finding that has been observed for combinations of these drug classes.[1]
References
- 1. Evaluation of antiviral drug synergy in an infectious HCV system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antiviral drug synergy in an infectious HCV system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Searching for Synergy: Identifying Optimal Antiviral Combination Therapy using Hepatitis C Virus (HCV) Agents in a Replicon System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Beclabuvir-Resistant HCV Replicons In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclabuvir (BMS-791325) is a potent, allosteric inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] It binds to a distinct site on the enzyme known as thumb site 1, inducing a conformational change that renders the polymerase inactive.[1][2] The development of direct-acting antivirals (DAAs) like this compound has significantly advanced HCV treatment; however, the emergence of drug-resistant variants remains a key challenge.[1] Understanding the mechanisms of resistance is crucial for the development of next-generation inhibitors and for optimizing combination therapies. The HCV replicon system, a powerful in vitro tool that allows for the autonomous replication of subgenomic HCV RNA in human hepatoma cells (e.g., Huh-7), is instrumental in selecting and characterizing drug-resistant mutations.[1] These application notes provide a detailed overview and protocols for the in vitro development and characterization of this compound-resistant HCV replicons.
Mechanism of Action of this compound
This compound is a non-nucleoside inhibitor that allosterically targets the NS5B polymerase.[1] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound binds to a pocket in the thumb domain of the polymerase.[1][2] This binding event displaces the Δ1 loop of the fingers domain, forcing the polymerase into an open, catalytically inactive conformation.[1] This mechanism effectively halts HCV RNA replication.
Data on this compound Resistance
In vitro resistance selection studies have identified key amino acid substitutions in the NS5B polymerase that confer resistance to this compound. The most frequently observed resistance-associated substitutions (RASs) map to a single amino acid position, P495.[1]
Table 1: Antiviral Activity of this compound against Genotype 1a and 1b Replicons with NS5B P495 Substitutions
| Genotype | NS5B Substitution | EC50 (nM) | Fold Change in EC50 | Replication Capacity (% of Wild-Type) |
| 1a | Wild-Type | 3 | - | 100 |
| P495A | 140 | 47 | 100 | |
| P495S | 180 | 60 | 90 | |
| P495L | 290 | 97 | 80 | |
| P495T | 330 | 110 | 70 | |
| 1b | Wild-Type | 6 | - | 100 |
| P495A | 130 | 22 | 110 | |
| P495S | 150 | 25 | 100 | |
| P495L | 250 | 42 | 90 | |
| P495T | 280 | 47 | 80 |
Data sourced from preclinical characterization of BMS-791325.[1]
Experimental Protocols
The following protocols outline the key experiments for the in vitro development and characterization of this compound-resistant HCV replicons.
Protocol 1: Selection of this compound-Resistant HCV Replicons
This protocol describes the long-term culture of HCV replicon-containing cells in the presence of this compound to select for resistant variants.
Materials:
-
Huh-7 cells harboring HCV genotype 1a or 1b subgenomic replicons (e.g., with a neomycin resistance marker)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
G418 (Geneticin)
-
This compound (BMS-791325)
-
Dimethyl sulfoxide (DMSO)
-
Tissue culture flasks and plates
Procedure:
-
Cell Seeding: Plate HCV replicon-containing Huh-7 cells in tissue culture flasks at a density that allows for sustained growth.
-
Selection Media Preparation: Prepare selection media containing 0.5 mg/ml G418 and a specific concentration of this compound. The concentration of this compound should be between 5- to 20-fold the EC50 value (up to 0.1 µM for genotype 1a and 0.2 µM for genotype 1b).[1] A control group should be cultured in media containing G418 and an equivalent concentration of DMSO.
-
Long-Term Culture and Selection: Culture the cells in the prepared selection media.
-
Cell Maintenance: Twice weekly, split the cells or replace the medium with fresh selection media to maintain a subconfluent monolayer.
-
Monitoring for Resistance: Continue the selection process for approximately 5 weeks, or until resistant cell colonies emerge and become confluent.
-
Expansion of Resistant Cells: Once resistant cell populations are established, expand them for further characterization.
Protocol 2: Phenotypic Characterization (Susceptibility Assay)
This protocol determines the 50% effective concentration (EC50) of this compound against the selected resistant replicons.
Materials:
-
Wild-type and this compound-resistant HCV replicon cells
-
96-well tissue culture plates
-
DMEM with 10% FBS
-
This compound
-
DMSO
-
Luciferase assay reagent (if using a luciferase reporter replicon)
Procedure:
-
Cell Seeding: Seed the wild-type and resistant replicon cells into 96-well plates.
-
Compound Dilution: Prepare a serial dilution of this compound in DMEM. Include a DMSO-only control.
-
Treatment: Add the diluted this compound to the appropriate wells of the 96-well plates containing the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Quantification of Replication:
-
For Luciferase Reporter Replicons: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
For Non-Reporter Replicons: Extract total RNA and perform RT-qPCR to quantify HCV RNA levels.
-
-
Data Analysis: Plot the percentage of replication inhibition against the log of the this compound concentration. Calculate the EC50 value using a non-linear regression analysis. The fold change in resistance is calculated by dividing the EC50 of the resistant replicon by the EC50 of the wild-type replicon.
Protocol 3: Genotypic Characterization (Sequence Analysis)
This protocol identifies the specific mutations in the NS5B gene of the resistant replicons.
Materials:
-
This compound-resistant replicon cells
-
RNA extraction kit
-
Reverse transcriptase
-
Primers specific for the HCV NS5B region
-
High-fidelity DNA polymerase for PCR
-
DNA sequencing reagents and equipment
Procedure:
-
RNA Extraction: Extract total RNA from the resistant replicon cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and NS5B-specific primers.
-
PCR Amplification: Amplify the NS5B coding region from the cDNA using high-fidelity PCR.
-
DNA Sequencing: Sequence the PCR products to identify any nucleotide changes compared to the wild-type replicon sequence.
-
Sequence Analysis: Translate the nucleotide sequences into amino acid sequences to identify the specific amino acid substitutions responsible for resistance.
Protocol 4: Replication Capacity Assay
This protocol assesses the replication fitness of the this compound-resistant replicons compared to the wild-type.
Materials:
-
Plasmids encoding the wild-type and mutant (e.g., P495L) HCV replicons
-
In vitro transcription kit
-
Huh-7 cells (cured of any existing replicons)
-
Electroporation apparatus
-
96-well plates
-
Luciferase assay reagent (for luciferase reporter replicons)
Procedure:
-
In Vitro Transcription: Linearize the replicon plasmids and use an in vitro transcription kit to generate replicon RNA.
-
Electroporation: Transfect the in vitro-transcribed wild-type and mutant replicon RNAs into cured Huh-7 cells via electroporation.
-
Cell Seeding: Plate the transfected cells into 96-well plates.
-
Incubation: Incubate the plates for 72 hours.
-
Quantification of Replication: Measure luciferase activity (for reporter replicons) or HCV RNA levels (via RT-qPCR) at various time points post-transfection.
-
Data Analysis: Normalize the replication levels of the mutant replicons to that of the wild-type replicon at the same time point. Express the replication capacity of the mutants as a percentage of the wild-type.
Conclusion
The in vitro HCV replicon system is an indispensable tool for elucidating the mechanisms of resistance to direct-acting antivirals such as this compound. The protocols and data presented here provide a comprehensive guide for researchers to select, characterize, and quantify the resistance profiles of this compound-resistant HCV variants. These studies are critical for understanding the clinical implications of resistance and for the continued development of effective HCV therapies. The primary resistance mechanism to this compound involves substitutions at position P495 in the NS5B polymerase, which can be readily selected for and characterized using the described methods.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Beclabuvir Metabolites
Abstract
Beclabuvir (BMS-791325) is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, utilized in combination therapies for the treatment of chronic HCV infection. Understanding the biotransformation of this compound is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safety and efficacy. This application note provides a detailed protocol for the identification of this compound metabolites in in vitro systems, such as human liver microsomes, using high-resolution liquid chromatography-mass spectrometry (LC-MS).
Introduction
The metabolic fate of a drug candidate is a critical aspect of drug discovery and development. In vitro metabolism studies using subcellular fractions like human liver microsomes (HLMs) are routinely employed to predict in vivo metabolic pathways. This compound, an allosteric inhibitor of the HCV NS5B polymerase, undergoes significant metabolism in the liver. The primary metabolic pathways for this compound include oxidation and glucuronidation. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers the sensitivity and specificity required to detect and structurally elucidate these metabolites. This document outlines a comprehensive workflow, from sample preparation to data analysis, for the robust identification of this compound metabolites.
Experimental Workflow
Figure 1: Experimental workflow for the identification of this compound metabolites.
Materials and Methods
1. In Vitro Incubation with Human Liver Microsomes
-
Materials:
-
This compound (1 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
-
Protocol:
-
Prepare an incubation mixture containing this compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 water:acetonitrile for LC-MS analysis.
-
2. Liquid Chromatography-Mass Spectrometry
-
Instrumentation:
-
UHPLC system (e.g., Waters ACQUITY UPLC I-Class)
-
High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap)
-
-
LC Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then re-equilibrate.
-
Injection Volume: 5 µL
-
-
MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Full Scan (MS1) Resolution: 70,000
-
Scan Range: m/z 150-1000
-
Data-Dependent MS2 (dd-MS2): Top 5 most intense ions from the full scan are selected for fragmentation.
-
MS2 Resolution: 17,500
-
Collision Energy: Stepped normalized collision energy (NCE) of 20, 30, 40 eV
-
Results and Discussion
Metabolite Identification
The primary biotransformation pathways for this compound were identified as oxidation and glucuronidation. The high-resolution mass spectrometer allows for the accurate mass measurement of both the parent drug and its metabolites, enabling the determination of their elemental composition. The fragmentation patterns obtained from dd-MS2 experiments provide structural information for the localization of the metabolic modification.
Figure 2: Proposed metabolic pathways of this compound.
Quantitative Summary
The following table summarizes the key metabolites of this compound identified in human liver microsomes. The relative abundance is an estimation based on the peak areas observed in the LC-MS chromatogram.
| Metabolite ID | Proposed Biotransformation | Chemical Formula | [M+H]+ (m/z) | Relative Abundance |
| M0 | Parent Drug (this compound) | C32H34N4O6S | 583.2507 | - |
| M1 | Mono-hydroxylation | C32H34N4O7S | 599.2507 | Major |
| M2 | Di-hydroxylation | C32H34N4O8S | 615.2507 | Minor |
| M3 | Glucuronide Conjugate of M1 | C38H42N4O13S | 775.2828 | Moderate |
Conclusion
This application note details a robust and reliable method for the identification of this compound metabolites using a combination of in vitro metabolism in human liver microsomes and high-resolution LC-MS. The described workflow and analytical parameters provide a solid foundation for researchers in drug metabolism and pharmacokinetics to study the biotransformation of this compound and other related compounds. The accurate mass and fragmentation data obtained are essential for the confident structural elucidation of metabolites, which is a critical step in the drug development process.
Troubleshooting & Optimization
Technical Support Center: Optimizing Beclabuvir in Cell Culture Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing the use of Beclabuvir in cell culture-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It binds to a distinct allosteric site on the enzyme, known as the thumb site II, inducing a conformational change that prevents the polymerase from synthesizing viral RNA. This targeted action halts the replication of the HCV genome within the host cell.
Q2: Which cell lines are most commonly used for this compound assays?
The most frequently used cell line is the human hepatoma cell line, Huh-7, and its derivatives. These cells are highly permissive for HCV replication and are commonly used to harbor subgenomic HCV replicon systems. The choice of a specific Huh-7-derived clone may depend on the HCV genotype being studied.
Q3: What is the optimal solvent and storage condition for this compound?
This compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For long-term storage, this stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Q4: How is the anti-HCV activity of this compound typically measured in vitro?
The most common method is the HCV replicon assay. In this system, a portion of the HCV genome, including the NS5B polymerase, is stably maintained and replicates in a cell line (e.g., Huh-7). The replicon is often engineered to express a reporter gene, such as luciferase. The efficacy of this compound is determined by measuring the reduction in reporter gene activity, which correlates with the inhibition of viral RNA replication. The half-maximal effective concentration (EC50) is then calculated from the dose-response curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Potency (High EC50) | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. High Serum Concentration: this compound is highly protein-bound, and serum proteins in the culture medium can reduce its effective concentration. 3. Cell Health: The replicon cells may be unhealthy, leading to poor replication and masking the effect of the inhibitor. 4. Incorrect Genotype: The HCV replicon genotype may be less sensitive to this compound. | 1. Use a fresh aliquot of this compound stock solution for each experiment. 2. Consider reducing the serum concentration in the assay medium (e.g., from 10% to 5% FBS) or using a serum-free medium for the duration of the drug treatment, if the cells can tolerate it. 3. Ensure cells are in the logarithmic growth phase and have high viability before starting the assay. Check the health of the replicon cells by monitoring the baseline reporter signal. 4. Verify the genotype of your replicon. This compound is most potent against genotype 1. |
| High Cytotoxicity Observed (Low CC50) | 1. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high. 2. Compound Precipitation: this compound may precipitate out of the medium at high concentrations, and the precipitate can be toxic to cells. 3. Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to this compound or the formulation. | 1. Ensure the final DMSO concentration in all wells is below 0.5%. Prepare a serial dilution of the compound to maintain a consistent DMSO concentration across all treatments. 2. Visually inspect the culture wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the highest concentration in your dose-response curve. 3. Perform a cytotoxicity assay on the parental cell line (without the replicon) to determine its intrinsic sensitivity to the compound. |
| High Variability Between Replicate Wells | 1. Inaccurate Pipetting: Inconsistent volumes of cells, medium, or compound added to the wells. 2. Uneven Cell Seeding: A non-uniform cell monolayer can lead to variations in replicon levels and drug response. 3. Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to changes in compound concentration. | 1. Use calibrated pipettes and proper pipetting techniques. For drug dilutions, perform serial dilutions in tubes before adding to the plate. 2. Ensure the cell suspension is homogenous before seeding. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. 3. Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or medium to create a humidity barrier. |
Experimental Protocols & Data
Table 1: this compound In Vitro Efficacy and Cytotoxicity
| HCV Genotype | Cell Line | Assay | EC50 (nM) | CC50 (µM) | Reference |
| 1a | Huh-7 | Replicon | 14 | >100 | |
| 1b | Huh-7 | Replicon | 4 | >100 | |
| 1a | Huh-7.5 | Replicon | 18 | >25 | |
| 1b | Huh-7 Lunet | Replicon | 6 | >50 |
Protocol 1: HCV Replicon Assay for EC50 Determination
-
Cell Seeding: Seed Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b with a luciferase reporter) in a 96-well white opaque plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete DMEM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in the assay medium to achieve the desired final concentrations with a constant DMSO concentration (e.g., 0.5%).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include "no drug" (vehicle control) and "no cells" (background) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Lysis and Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay for CC50 Determination
-
Cell Seeding: Seed Huh-7 cells in a 96-well clear plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete DMEM.
-
Incubation: Incubate for 24 hours at 37°C.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of this compound, similar to the replicon assay.
-
Incubation: Incubate the plate for the same duration as the efficacy assay (e.g., 72 hours).
-
Viability Assessment: Add a cell viability reagent (e.g., MTS or XTT) to each well according to the manufacturer's instructions.
-
Reading: Incubate for 1-4 hours and then measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (the concentration that reduces cell viability by 50%) from the dose-response curve.
Visual Guides
Caption: Mechanism of this compound action on the HCV replication cycle.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
Technical Support Center: Beclabuvir In Vitro Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vitro efficacy with Beclabuvir.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (high EC50 values) for this compound in our HCV replicon assay. What are the potential causes?
Several factors can contribute to lower than expected in vitro efficacy of this compound. These can be broadly categorized as issues with the assay system, the virus, or the compound itself.
-
HCV Genotype or Subtype Variability: this compound has demonstrated different potencies against various HCV genotypes. Its efficacy is highest against genotype 1. Ensure the genotype of your replicon system is appropriate for this compound.
-
Presence of Resistance-Associated Substitutions (RASs): Pre-existing RASs in the NS5B polymerase gene of your replicon cells can significantly reduce this compound's activity. Common RASs include M423, I482, and V494.
-
High Serum Protein Concentration in Media: this compound is highly protein-bound. If your cell culture media contains a high percentage of fetal bovine serum (FBS), the free fraction of the drug available to inhibit the HCV polymerase will be reduced, leading to an apparent decrease in potency.
-
Assay-Specific Parameters: The specific cell line, passage number, and overall health of the cells used in the replicon assay can impact the results. Additionally, the reporter system used (e.g., Luciferase) and the incubation time can influence the final EC50 value.
-
Compound Integrity: Ensure the this compound compound is of high purity and has been stored correctly to prevent degradation.
Q2: How can we test for pre-existing this compound resistance in our HCV replicon cell line?
To identify potential resistance-associated substitutions, you should perform sequence analysis of the NS5B region of the HCV replicon.
-
RNA Extraction: Isolate total RNA from your HCV replicon cell line.
-
RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) to amplify the NS5B coding region.
-
DNA Sequencing: Sequence the resulting PCR product.
-
Sequence Analysis: Compare the obtained NS5B sequence to a wild-type reference sequence for the corresponding genotype to identify any amino acid substitutions. Pay close attention to known this compound RASs.
Q3: What is the expected impact of serum on the in vitro EC50 of this compound?
The presence of human serum albumin and alpha-1-acid glycoprotein can significantly increase the EC50 value of this compound due to protein binding. The fold-shift in EC50 is dependent on the concentration of these proteins. When testing in the presence of 40% human plasma, the EC50 value can increase by more than 20-fold.
Q4: Can combining this compound with other direct-acting antivirals (DAAs) improve its in vitro efficacy?
Yes, this compound is primarily developed for use in combination therapy. In vitro studies have shown that combining this compound with other classes of HCV inhibitors, such as the NS5A inhibitor Daclatasvir and the NS3 protease inhibitor Asunaprevir, results in synergistic or additive antiviral activity. This approach can also help overcome low-level resistance to a single agent.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Different HCV Genotypes
| HCV Genotype | Replicon System | Mean EC50 (nM) |
| 1a | Luciferase Reporter | 14 |
| 1b | Luciferase Reporter | 5 |
| 2a | Luciferase Reporter | >1000 |
| 3a | Luciferase Reporter | >1000 |
| 4a | Luciferase Reporter | >1000 |
Table 2: Impact of Human Plasma on this compound In Vitro Efficacy (Genotype 1b)
| Condition | Mean EC50 (nM) | Fold Change |
| 10% FBS | 5 | - |
| 40% Human Plasma | 115 | 23 |
Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Potency (EC50) Determination
-
Cell Plating: Seed Huh-7 cells harboring the HCV replicon of interest in 96-well plates at a density that ensures logarithmic growth during the assay period.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Treatment: Add the diluted this compound solutions to the plated cells. Include a "no drug" control (vehicle only) and a "no cells" control (background).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Luciferase Assay: If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the drug concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.
Visualizations
Strategies to reduce off-target effects of Beclabuvir
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of Beclabuvir during experiments.
Troubleshooting Guide
Q1: We are observing unexpected cytotoxicity in our cell-based assays with this compound, even at concentrations where it should be specific for HCV NS5B. What could be the cause?
A1: Unexpected cytotoxicity can arise from several factors. Firstly, ensure the purity of your this compound compound, as impurities could contribute to toxicity. Secondly, consider the possibility of off-target effects, although this compound was designed for high selectivity. It is advisable to perform a comprehensive cytotoxicity assessment, such as an MTS or LDH release assay, to determine the CC50 (50% cytotoxic concentration) in your specific cell line and compare it to the EC50 (50% effective concentration) for antiviral activity. A low selectivity index (SI = CC50/EC50) may indicate a narrow therapeutic window in your experimental system.
Q2: Our in vivo study shows unexpected drug-drug interactions when co-administering this compound with other compounds. How can we investigate this?
A2: this compound has a low potential for direct inhibition of major cytochrome P450 (CYP) enzymes.[1] However, it has been observed to cause a moderate dose-dependent induction of CYP2C19.[2] This induction could lead to altered metabolism of co-administered drugs that are substrates of CYP2C19. To investigate this, you can perform in vitro CYP induction assays using human hepatocytes. Additionally, a thorough review of the metabolic pathways of all co-administered compounds is recommended to identify potential interactions.
Q3: We are concerned about potential off-target kinase inhibition. How can we rule this out?
A3: While this compound is a non-nucleoside inhibitor of a viral RNA polymerase, it is good practice to assess its activity against a panel of human kinases, especially if your experimental system shows unexpected phenotypes related to kinase signaling pathways. A commercially available kinase panel screening service can provide data on the inhibitory activity of this compound against a broad range of kinases at various concentrations. This will help determine if any off-target kinase inhibition is occurring at the concentrations used in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, allosteric, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3][4] It binds to a distinct allosteric site on the enzyme known as thumb site 1, which is away from the active site.[3][4] This binding event induces a conformational change in the enzyme, ultimately inhibiting its ability to synthesize viral RNA.
Q2: What was the strategy to ensure the selectivity of this compound during its development?
A2: A key strategy during the development of this compound was to move away from a chemical series that, while potent, had undesirable physicochemical properties and off-target liabilities. The focus shifted to a series with lower molecular weight and potency, which was then optimized. A specific off-target effect that was addressed was the activation of the human pregnane X receptor (hPXR), a nuclear receptor that can mediate drug-drug interactions. This compound was specifically designed to have minimal hPXR activation.
Q3: What is the known off-target profile of this compound?
A3: this compound has been shown to have a favorable off-target profile. It exhibits low activity against a panel of major human cytochrome P450 enzymes and has minimal activity in activating the human pregnane X receptor (hPXR).[1] However, it has been noted to cause a moderate, dose-dependent induction of CYP2C19.[2]
Data Presentation
Table 1: On-Target Potency and Off-Target Activity of this compound
| Target | Assay Type | Result | Reference |
| On-Target | |||
| HCV NS5B Polymerase (Genotypes 1, 3, 4, 5) | Enzymatic Inhibition (IC50) | < 28 nM | [3][4] |
| Off-Target | |||
| Cytochrome P450 Panel (1A2, 2C19, 2C9, 2D6, 3A4) | Enzymatic Inhibition (IC50) | > 40 µM | [1] |
| Human Pregnane X Receptor (hPXR) | Transactivation Assay (EC50) | > 50 µM | [1] |
| Cytochrome P450 2C19 (CYP2C19) | In vivo Induction | Moderate, dose-dependent | [2] |
Experimental Protocols
1. Protocol for Determining Cellular Cytotoxicity (CC50)
-
Objective: To determine the concentration of this compound that causes 50% reduction in cell viability.
-
Method: A common method is the MTS assay.
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for a period relevant to your antiviral assay (e.g., 48-72 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the CC50 value using non-linear regression analysis.
-
2. Protocol for In Vitro CYP450 Inhibition Assay
-
Objective: To assess the direct inhibitory potential of this compound on major CYP450 enzymes.
-
Method: Commercially available kits using fluorescent probes are widely used.
-
Use human liver microsomes as the enzyme source.
-
Prepare a reaction mixture containing the microsomes, a specific fluorescent probe substrate for the CYP isoform of interest (e.g., for CYP3A4), and a NADPH regenerating system.
-
Add varying concentrations of this compound or a known inhibitor (positive control) to the reaction mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and measure the fluorescence of the metabolized product.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
3. Protocol for Pregnane X Receptor (PXR) Activation Assay
-
Objective: To determine if this compound activates the human PXR.
-
Method: A cell-based reporter gene assay is typically used.
-
Use a stable cell line that co-expresses the human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter.
-
Plate the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound or a known PXR agonist (e.g., rifampicin) as a positive control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
-
Normalize the reporter activity to cell viability if necessary.
-
Plot the fold induction of reporter activity against the log of the this compound concentration to determine the EC50 value.
-
Visualizations
Caption: this compound's mechanism of action on HCV NS5B polymerase.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for assessing off-target effects.
References
- 1. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a Fixed-Dose Co-Formulation of Daclatasvir, Asunaprevir, and this compound on the Pharmacokinetics of a Cocktail of Cytochrome P450 and Drug Transporter Substrates in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
Technical Support Center: Improving the Solubility of Beclabuvir for Experimental Use
Welcome to the technical support center for Beclabuvir. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in experimental settings.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Issue: this compound Precipitates Out of Solution Upon Dilution in Aqueous Media.
Cause: this compound is a hydrophobic molecule that is practically insoluble in water. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium, the this compound can crash out of solution as it comes into contact with the water. This is a common issue for compounds with low aqueous solubility.
Solution:
-
Method 1: Stepwise Dilution. Instead of adding the DMSO stock directly to the final volume of aqueous media, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of media, then add this intermediate dilution to the final volume. This gradual decrease in solvent concentration can help keep the compound in solution.
-
Method 2: Dropwise Addition with Vortexing. While vortexing the aqueous media, add the DMSO stock solution drop by drop. The vigorous mixing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
Method 3: Pre-warming the Media. Gently warming the cell culture media or buffer to 37°C before adding the this compound stock can sometimes improve solubility.
-
Method 4: Use of a Co-solvent or Surfactant. Consider the use of a pharmaceutically acceptable co-solvent or a non-ionic surfactant like Tween 20 in your final dilution. A small amount of Tween 20 in the final solution can help to maintain the solubility of hydrophobic compounds.
Issue: Cloudiness or Precipitate Forms in Cell Culture Wells During an Experiment.
Cause: This can be due to several factors:
-
Delayed Precipitation: The compound may have initially appeared to be in solution but precipitated over time.
-
Interaction with Media Components: this compound might be interacting with components in the cell culture media, such as proteins or salts, leading to precipitation.
-
Temperature Changes: Fluctuations in temperature, such as removing the plate from a 37°C incubator, can sometimes cause less soluble compounds to precipitate.
-
High Final DMSO Concentration: If the final concentration of DMSO in the cell culture media is too high, it can be toxic to the cells and can also affect the solubility of media components, leading to precipitation.
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and certainly not exceeding 1%. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Filter the Final Solution: After diluting the this compound stock into your media, you can filter the final working solution through a 0.22 µm sterile filter before adding it to the cells. This will remove any pre-existing precipitate.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, do not proceed and try an alternative solubilization method.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of up to 25 mg/mL in DMSO. Ethanol can also be used, but the solubility is lower, at approximately 2 mg/mL. For cell-based assays, it is crucial to use a high-purity, sterile grade of DMSO.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of high-purity DMSO to achieve the target concentration. Gently vortex or sonicate the mixture until the powder is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cells to DMSO can vary depending on the cell line. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium below 0.5% to minimize cytotoxicity. Some robust cell lines may tolerate up to 1% DMSO, but it is always best to perform a toxicity test with a vehicle control to determine the optimal concentration for your specific cell line.
Q4: Can I use other methods to improve the solubility of this compound in my experiments?
A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound for in vitro and in vivo studies. These include:
-
Co-solvents: Using a mixture of solvents can improve solubility. For example, a combination of DMSO and polyethylene glycol (PEG) could be explored.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.
-
Solid Dispersions: This involves dispersing the drug in a solid matrix of a hydrophilic carrier. This method is more suitable for preparing oral formulations but can be adapted for in vitro studies.
Q5: How does pH affect the solubility of this compound?
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | 25 mg/mL |
| Ethanol | 2 mg/mL |
| Water | Practically Insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer or sonicator
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Cap the tube tightly and vortex or sonicate at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Using Cyclodextrins to Enhance this compound Solubility
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer or cell culture medium
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of the cyclodextrin in the desired aqueous buffer or cell culture medium. The concentration of the cyclodextrin will need to be optimized.
-
Slowly add the this compound powder to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
Once the this compound is dissolved, the solution can be sterile-filtered using a 0.22 µm filter.
-
This solution can then be used for your experiments.
Protocol 3: Preparation of a Solid Dispersion of this compound (Solvent Evaporation Method)
Materials:
-
This compound
-
A water-soluble polymer carrier (e.g., polyvinylpyrrolidone (PVP) K30, Poloxamer 188)
-
A suitable organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both this compound and the carrier polymer in the organic solvent. The drug-to-polymer ratio will need to be optimized.
-
Evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a controlled temperature.
-
The resulting solid dispersion can be collected as a powder.
-
This powder can then be dissolved in an aqueous medium for in vitro testing. The dissolution rate of the drug from the solid dispersion is expected to be significantly higher than that of the pure drug.
Visualizations
Addressing cytotoxicity of Beclabuvir in sensitive cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Beclabuvir in sensitive cell lines.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed at Expected Non-Toxic Concentrations
Possible Cause 1: Cell Line Hypersensitivity
Some cell lines, particularly those with high metabolic activity or specific transporter expression (e.g., certain hepatoma lines like Huh7), may exhibit increased sensitivity to this compound.
Troubleshooting Steps:
-
Confirm Cell Line Identity: Perform cell line authentication (e.g., STR profiling) to rule out contamination or misidentification.
-
Review Literature: Search for published data on this compound's effects on your specific cell line.
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment with a wider range of concentrations and more data points at the lower end to accurately determine the EC50 (half-maximal effective concentration) for cytotoxicity.
-
Consider a Different Cell Line: If feasible, use a less sensitive cell line as a negative control to confirm if the effect is cell-type specific.
Possible Cause 2: Off-Target Effects
This compound, while targeting the HCV NS5B polymerase, may have off-target effects, particularly at higher concentrations. One potential off-target effect is the inhibition of mitochondrial function.
Troubleshooting Steps:
-
Assess Mitochondrial Health:
-
MTT Assay: An initial indicator of mitochondrial reductase activity. A decrease in signal suggests mitochondrial dysfunction.
-
Mitochondrial Membrane Potential (MMP) Assay: Use dyes like JC-1 or TMRM to assess changes in the mitochondrial membrane potential. A loss of MMP is an early indicator of apoptosis.
-
Oxygen Consumption Rate (OCR) Measurement: Use techniques like Seahorse XF analysis to directly measure mitochondrial respiration.
-
-
Measure Reactive Oxygen Species (ROS) Production: Increased ROS can be a consequence of mitochondrial dysfunction. Use fluorescent probes like DCFDA to quantify ROS levels.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause 1: Experimental Variability
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
-
Control for Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation, leading to changes in drug concentration. Fill outer wells with sterile PBS or media.
-
Ensure Proper Drug Solubilization: this compound is often dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is below a cytotoxic level for your cell line (typically <0.5%). Include a vehicle control (DMSO without the drug).
-
Check Incubation Times: Use a consistent and appropriate incubation time for the drug treatment and the cytotoxicity assay.
Possible Cause 2: Contamination
Troubleshooting Steps:
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
-
Aseptic Technique: Ensure strict aseptic technique during all cell handling procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound?
The cytotoxic concentration of this compound can vary significantly depending on the cell line. In general, it is considered to have a low potential for cytotoxicity in primary human hepatocytes. However, in sensitive cell lines, such as the hepatoma cell line Huh-7, cytotoxicity has been observed at concentrations relevant for its antiviral activity.
Q2: How can I differentiate between apoptosis and necrosis induced by this compound?
You can use a combination of assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: Measure the activity of key apoptosis-executing enzymes like caspase-3 and caspase-7.
-
LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells with damaged plasma membranes, a hallmark of necrosis.
Q3: My MTT assay results show an increase in signal at high this compound concentrations. What does this mean?
This can be an artifact. High concentrations of some compounds can chemically interact with the MTT reagent, causing its reduction and leading to a false-positive signal. It is crucial to run a parallel set of wells with the drug but without cells (a cell-free control) to check for this possibility. If this occurs, consider using an alternative cytotoxicity assay like the LDH or a live/dead cell stain.
Quantitative Data Summary
| Cell Line | Assay Type | Endpoint | IC50 / CC50 | Reference |
| Huh-7 | Replicon | HCV RNA reduction | ~0.02 µM | |
| Huh-7 | Cytotoxicity | Cell Viability | >10 µM | |
| Primary Human Hepatocytes | Cytotoxicity | Cell Viability | >50 µM | |
| CEM (T-lymphoblastoid) | Cytotoxicity | Cell Viability | >100 µM |
Note: IC50 (half-maximal inhibitory concentration) refers to the concentration of a drug that inhibits a specific biological or biochemical function by 50%. CC50 (50% cytotoxic concentration) is the concentration of a drug that reduces cell viability by 50%. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 5 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture (containing diaphorase and NAD+) according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Controls: Include a positive control (cells lysed with a lysis buffer) to determine the maximum LDH release.
Visualizations
Caption: A flowchart of the experimental workflow for evaluating this compound-induced cytotoxicity.
Caption: A potential signaling pathway illustrating how this compound might induce apoptosis through mitochondrial dysfunction.
Caption: A decision tree for troubleshooting unexpected high cytotoxicity in experiments with this compound.
Interpreting unexpected results in Beclabuvir antiviral assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Beclabuvir (BCV) in antiviral assays.
Introduction to this compound
This compound (BMS-791325) is a potent, allosteric, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1][2] It binds to a distinct non-catalytic site on the enzyme known as the thumb site 1.[1][3] This binding event induces a conformational change that prevents the polymerase from synthesizing viral RNA, thus inhibiting viral replication.[1][4] this compound is primarily active against HCV genotype 1 and has been evaluated in combination therapies with other direct-acting antivirals (DAAs).[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound assay shows lower-than-expected potency (high EC₅₀/IC₅₀ value). What are the potential causes?
A1: A higher-than-expected EC₅₀ or IC₅₀ value suggests reduced effectiveness of this compound in your assay. This can stem from several factors related to the compound, the experimental setup, or the virus itself.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility:
-
Solubility: this compound can have poor aqueous solubility.[5] Ensure it is completely dissolved in a suitable solvent like DMSO before preparing final dilutions. Precipitation during dilution can significantly lower the effective concentration.[3] If precipitation is observed, gentle heating or sonication may aid dissolution.[3]
-
Storage: this compound stock solutions should be stored properly, typically at -20°C or -80°C for long-term stability, to prevent degradation.[3]
-
-
Check Assay and Cell Culture Conditions:
-
Cell Health: The host cells used in the assay (e.g., Huh-7 cells for replicon assays) must be healthy and in the logarithmic growth phase.[5] High cell passage numbers can lead to altered cell physiology and inconsistent results.
-
Reagent Quality: Confirm the quality and concentration of all reagents, including media, serum, and buffers.
-
Cytotoxicity: At high concentrations, this compound might exhibit cytotoxicity, which can confound results. Always run a parallel cytotoxicity assay to determine the CC₅₀ (50% cytotoxic concentration) and ensure your experimental concentrations are well below this value.[5][7]
-
-
Evaluate the Viral Target:
-
HCV Genotype: this compound has different potencies against different HCV genotypes. It is most potent against genotype 1.[5][6] Confirm the genotype of the virus or replicon used in your assay.
-
Resistance-Associated Substitutions (RASs): The presence of mutations in the NS5B polymerase gene can confer resistance to this compound. The most well-characterized RAS for this compound is at position P495 (e.g., P495L/S).[5][8] Sequence the NS5B region of your viral strain to check for known RASs.
-
Q2: I'm observing significant cytotoxicity in my host cells. How can I differentiate this from specific antiviral activity?
A2: It is crucial to distinguish between the intended antiviral effect and unintended harm to the host cells.
Recommended Approach:
-
Run Parallel Assays: Always perform a cytotoxicity assay concurrently with your antiviral assay.[7] This involves treating a set of uninfected cells with the same concentrations of this compound used in the main experiment.
-
Determine CC₅₀ and EC₅₀: The cytotoxicity assay will yield a 50% cytotoxic concentration (CC₅₀), while the antiviral assay provides the 50% effective concentration (EC₅₀).
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A high SI value (typically >10) indicates that the compound's antiviral activity occurs at concentrations far below those that cause cell toxicity, suggesting a specific antiviral effect.[5] An SI value close to 1 suggests that the observed "antiviral" effect is likely due to general cytotoxicity.
Q3: My results are highly variable between experiments. What are the common sources of inconsistency?
A3: Inconsistent results often point to subtle variations in experimental execution.
Checklist for Improving Reproducibility:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations can affect replication rates and drug response.
-
Compound Dilution Series: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Incubation Times: Adhere strictly to the specified incubation times for cell seeding, compound treatment, and assay readout.
-
Assay Controls: Include appropriate controls in every plate:
-
Virus Control (VC): Infected cells, no compound. Represents 0% inhibition.
-
Cell Control (CC): Uninfected cells, no compound. Represents 100% cell viability.
-
Positive Control: A known inhibitor of HCV replication to validate assay performance.
-
-
Statistical Analysis: Use a sufficient number of replicates for each concentration and apply appropriate statistical methods to analyze the data.[9]
Q4: What are the key resistance-associated substitutions (RASs) for this compound?
A4: Resistance to this compound is primarily associated with amino acid substitutions in the thumb site 1 of the NS5B polymerase.
-
Primary RAS: The most significant RAS is at position P495 . Substitutions such as P495L and P495S have been shown to reduce the antiviral activity of this compound.[5][8]
-
Other Potential RASs: While P495 is the key site, other substitutions like L392I, A442T, A338V, and I424V have also been noted in studies of NS5B inhibitors, though their direct impact on this compound may vary.[10]
-
Fitness of Mutants: Treatment-emergent NS5B RASs like P495L/S are generally less fit than wild-type virus and may be replaced by the wild-type sequence over time if the drug pressure is removed.[8]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against different HCV genotypes and the impact of a key resistance mutation.
Table 1: this compound Activity Against Wild-Type HCV Genotypes
| HCV Genotype/Subtype | Assay Type | EC₅₀ (nM) | Reference |
| Genotype 1a (H77c) | Replicon | 10 | [5] |
| Genotype 1b (Con1) | Replicon | 8 | [5] |
EC₅₀ (50% Effective Concentration) is the concentration of the drug that inhibits 50% of viral replication in cell-based assays.
Table 2: Impact of P495L Resistance Mutation on this compound Activity
| NS5B Variant | Assay Type | IC₅₀ (µM) | Fold Change in IC₅₀ | Reference |
| Wild-Type (Genotype 1b) | Biochemical | 0.02 | - | [5] |
| P495L Mutant | Biochemical | 0.19 | 9.5-fold | [5] |
IC₅₀ (50% Inhibitory Concentration) is the concentration of the drug that inhibits 50% of the target enzyme's activity in a biochemical assay.
Experimental Protocols
HCV Replicon Assay (General Methodology)
This cell-based assay is a standard method for evaluating the efficacy of HCV inhibitors like this compound.[5][11]
Objective: To measure the ability of this compound to inhibit HCV RNA replication in a human hepatocyte-derived cell line.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and a selection agent like G418).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Reagents for quantifying HCV replication (e.g., Luciferase assay kit if the replicon contains a reporter, or reagents for RT-qPCR).
-
Reagents for assessing cell viability (e.g., AlamarBlue or MTS reagent).[5]
Procedure:
-
Cell Seeding: Plate the HCV replicon cells in 96-well plates at a pre-determined density and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include "virus control" (no drug) and "cell control" (no drug, no cells or mock-infected cells) wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantify Viral Replication: Lyse the cells and measure the replicon-derived reporter signal (e.g., luciferase activity) or quantify HCV RNA levels using RT-qPCR.
-
Assess Cytotoxicity: In a parallel plate of uninfected Huh-7 cells treated with the same drug concentrations, add a viability reagent (e.g., MTS) and measure the signal according to the manufacturer's protocol.[7]
-
Data Analysis:
-
Normalize the replication data to the virus control (0% inhibition) and cell control (100% inhibition).
-
Plot the normalized data against the logarithm of the drug concentration and fit a dose-response curve to determine the EC₅₀ value.
-
Similarly, calculate the CC₅₀ value from the cytotoxicity data.
-
Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀).
-
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: this compound's allosteric inhibition of HCV NS5B polymerase.
Caption: Experimental workflow for the HCV Replicon Assay.
Caption: Troubleshooting decision tree for low potency results.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. dovepress.com [dovepress.com]
- 11. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Beclabuvir Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of beclabuvir in long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antiviral drug that acts as a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] By binding to an allosteric site on the enzyme, it prevents the replication of the viral RNA genome.[1][2]
Q2: What are the known degradation pathways for this compound?
Studies have shown that this compound is susceptible to oxidative degradation.[3] This can be mediated by factors such as hydrogen peroxide and exposure to UV/Vis light. The primary sites of oxidation are the tertiary amine on the piperazine ring and the indole ring.[3]
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. At -20°C, the stock solution is generally stable for up to one year, while at -80°C, it can be stable for up to two years. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in aqueous solutions at room temperature?
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments involving this compound.
Issue 1: Loss of this compound activity over the course of a multi-day cell culture experiment.
-
Possible Cause: Degradation of this compound in the cell culture medium at 37°C.
-
Troubleshooting Steps:
-
Minimize Exposure to Light: Protect the cell culture plates and media containing this compound from direct light by using amber-colored vessels or by covering them with aluminum foil.
-
Control Headspace and Oxygen Exposure: Use flasks with minimal headspace and consider using media supplemented with antioxidants if compatible with the experimental setup.
-
Replenish this compound: In very long-term experiments (extending over several days), consider a partial media change with freshly prepared this compound to maintain the desired concentration.
-
Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). A detailed protocol for such a study is provided below.
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Variability in the concentration of active this compound due to degradation.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that this compound stock solutions are prepared consistently and stored correctly in aliquots to avoid multiple freeze-thaw cycles.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in the experimental medium immediately before use. Do not store diluted solutions for extended periods.
-
Quantify this compound Concentration: If feasible, quantify the concentration of this compound in the culture medium at the beginning and end of the experiment using an appropriate analytical method like HPLC-MS/MS to determine the extent of degradation.
-
Issue 3: Observation of unexpected cellular phenotypes or toxicity.
-
Possible Cause: Formation of degradation products with off-target effects.
-
Troubleshooting Steps:
-
Characterize Degradants: If significant degradation is suspected, analytical techniques such as LC-MS can be used to identify potential degradation products.[3]
-
Test Degradant Effects: If the degradation products can be isolated or synthesized, their biological activity and toxicity can be assessed in separate control experiments.
-
Optimize Experimental Conditions: Implement the measures described in "Issue 1" to minimize degradation and the formation of potentially confounding byproducts.
-
Data Presentation
The following table provides a hypothetical summary of this compound stability in a common cell culture medium. Note: This data is illustrative and not based on published experimental results for this compound. Researchers should conduct their own stability studies for their specific experimental conditions.
| Time (hours) | Temperature (°C) | This compound Concentration Remaining (%) | Appearance of Degradation Product A (%) | Appearance of Degradation Product B (%) |
| 0 | 37 | 100.0 | 0.0 | 0.0 |
| 24 | 37 | 92.5 | 4.2 | 3.3 |
| 48 | 37 | 85.1 | 8.9 | 6.0 |
| 72 | 37 | 78.3 | 13.5 | 8.2 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium by HPLC-MS/MS
This protocol outlines a method to quantify the degradation of this compound in a cell culture medium over time.
1. Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Internal standard (e.g., a structurally similar, stable molecule not present in the sample)
-
HPLC-MS/MS system
2. Sample Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to the desired final concentration (e.g., 10 µM).
-
Aliquot the this compound-containing medium into sterile tubes for each time point.
-
Incubate the tubes under standard cell culture conditions (37°C, 5% CO2).
-
At each time point (e.g., 0, 24, 48, 72 hours), take a sample and process it as follows: a. Add an equal volume of ice-cold acetonitrile containing the internal standard to precipitate proteins. b. Vortex vigorously for 30 seconds. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in a suitable mobile phase for HPLC-MS/MS analysis.
3. HPLC-MS/MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
4. Data Analysis:
-
Generate a standard curve of this compound in the cell culture medium matrix.
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Determine the concentration of this compound at each time point using the standard curve.
-
Calculate the percentage of this compound remaining relative to the 0-hour time point.
Mandatory Visualizations
References
Validation & Comparative
A Head-to-Head Comparison of Beclabuvir and Dasabuvir in the Treatment of Hepatitis C Virus
In the landscape of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection, Beclabuvir and Dasabuvir have emerged as key non-nucleoside inhibitors of the viral RNA-dependent RNA polymerase, NS5B. Both agents offer a targeted approach to disrupting viral replication, yet they possess distinct pharmacological profiles. This guide provides a comprehensive head-to-head comparison of this compound and Dasabuvir, presenting key data on their mechanism of action, in-vitro activity, resistance profiles, and clinical efficacy to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Allosteric Inhibition of NS5B
Both this compound and Dasabuvir are classified as non-nucleoside inhibitors (NNIs) of the HCV NS5B polymerase, an enzyme critical for the replication of the viral RNA genome.[1][2] Unlike nucleoside inhibitors that bind to the catalytic active site, these drugs bind to distinct allosteric sites on the enzyme, inducing a conformational change that ultimately halts RNA synthesis.[1][3]
This compound binds to the "thumb" I site of the NS5B polymerase.[1][4] This binding event prevents the conformational changes necessary for the initiation and elongation of the viral RNA strand.
Dasabuvir , on the other hand, targets the "palm" I domain of the NS5B polymerase.[3][5] Its binding at this site also induces a conformational change that renders the polymerase inactive.[3]
In-Vitro Antiviral Activity
The in-vitro potency of this compound and Dasabuvir has been evaluated in HCV replicon assays, which measure the ability of the drugs to inhibit viral replication in cultured cells.
| Drug | HCV Genotype | EC50 (nM) | EC95 (nM) |
| This compound | Genotype 1a | 0.019 | 0.13 |
| Genotype 1b | 0.014 | 0.08 | |
| Dasabuvir | Genotype 1a (H77) | 7.7 | Not Reported |
| Genotype 1b (Con1) | 1.8 | Not Reported |
Note: EC50 (50% effective concentration) and EC95 (95% effective concentration) values represent the concentration of the drug required to inhibit 50% and 95% of viral replication, respectively. Lower values indicate higher potency.
Dasabuvir has demonstrated potent activity against HCV genotypes 1a and 1b, with EC50 values of 7.7 nM and 1.8 nM, respectively.[3][6][7][8] this compound also exhibits nanomolar activity against HCV genotypes 1, 3, 4, 5, and 6 in vitro.[9]
Resistance Profile
A critical aspect of antiviral therapy is the potential for the development of drug resistance. For both this compound and Dasabuvir, specific amino acid substitutions in the NS5B polymerase can confer reduced susceptibility.
This compound: Resistance-associated substitutions (RASs) for this compound have been identified at positions such as P495.[10]
Dasabuvir: The most frequently observed RASs for Dasabuvir include C316Y, M414T, Y448C/H, and S556G in the NS5B protein.[5][11] The C316Y mutation has been shown to confer a high level of resistance.[11]
Due to their distinct binding sites, there is no cross-resistance between this compound and Dasabuvir, or with other classes of DAAs targeting different viral proteins. This lack of cross-resistance is a significant advantage in combination therapy.[5]
Clinical Efficacy and Safety
Both this compound and Dasabuvir have been evaluated in numerous clinical trials, primarily as components of combination therapies. They are not approved as monotherapy due to the high likelihood of resistance development.
This compound has been studied in combination with other DAAs such as daclatasvir (an NS5A inhibitor) and asunaprevir (an NS3/4A protease inhibitor).[12][13] This all-oral, interferon-free regimen has demonstrated high rates of sustained virologic response (SVR), which is considered a cure for HCV, in patients with HCV genotype 1 infection.[10][12] In a phase 2b study, the combination of daclatasvir, asunaprevir, and this compound resulted in an overall SVR12 rate of 90%.[13]
Dasabuvir is a component of the approved combination regimen Viekira Pak (ombitasvir/paritaprevir/ritonavir and dasabuvir).[2][11][14] This regimen, often administered with or without ribavirin, has shown high efficacy in treating patients with HCV genotype 1 infection, including those with compensated cirrhosis.[11][15][16] Clinical trials have reported SVR rates exceeding 95% in various patient populations.[14][15][16]
Both drugs are generally well-tolerated, with the most common adverse events being headache, fatigue, and nausea.[9][11]
Experimental Protocols
HCV Replicon Assay
The antiviral activity of this compound and Dasabuvir is typically determined using an HCV replicon assay. This cell-based assay utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic HCV RNA replicon. This replicon carries the genetic information for the viral non-structural proteins, including NS5B, allowing for autonomous RNA replication within the cells.
Workflow:
-
Cell Plating: Huh-7 cells harboring the HCV replicon are seeded in multi-well plates.
-
Compound Addition: The cells are treated with serial dilutions of the test compound (this compound or Dasabuvir).
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV RNA replication and the antiviral effect of the compound to take place.
-
Quantification of HCV RNA: The level of HCV RNA replication is quantified. This is often done by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying viral RNA using real-time reverse transcription polymerase chain reaction (RT-qPCR).
-
Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) and 95% (EC95) is calculated by plotting the percentage of inhibition against the compound concentration.
Conclusion
This compound and Dasabuvir are both potent allosteric inhibitors of the HCV NS5B polymerase, playing a crucial role in the development of highly effective, interferon-free treatment regimens for chronic hepatitis C. While they share a common viral target, their distinct binding sites on the NS5B polymerase result in different resistance profiles and no cross-resistance. Both drugs have demonstrated high efficacy and good safety profiles when used in combination with other direct-acting antivirals. The choice between regimens containing this compound or Dasabuvir will depend on various factors, including the specific HCV genotype, the presence of co-morbidities, and the patient's prior treatment history. Further research and clinical experience will continue to refine the optimal use of these important antiviral agents.
References
- 1. Facebook [cancer.gov]
- 2. Dasabuvir - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A randomized, placebo-controlled study of the NS5B inhibitor this compound with peginterferon/ribavirin for HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound for the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daclatasvir + asunaprevir + this compound ± ribavirin for chronic HCV genotype 1-infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dasabuvir (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an expert review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news.abbvie.com [news.abbvie.com]
Beclabuvir Cross-Resistance with Other Direct-Acting Antivirals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of beclabuvir, a non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B polymerase, with other direct-acting antivirals (DAAs), particularly other NS5B NNIs such as dasabuvir and deleobuvir. The information is supported by experimental data from in vitro studies to aid in research and drug development efforts.
Executive Summary
This compound is a potent inhibitor of the HCV NS5B polymerase, a critical enzyme for viral replication. It binds to an allosteric site on the enzyme known as thumb site I. Resistance to this compound is primarily associated with specific amino acid substitutions in the NS5B protein. Understanding the cross-resistance profile of this compound is crucial for developing effective combination therapies and for managing treatment failure. This guide outlines the key resistance-associated substitutions (RASs) for this compound and compares its resistance profile with that of other NS5B NNIs that bind to different allosteric sites, highlighting the potential for limited cross-resistance between these agents.
Data Presentation: In Vitro Resistance Profiles
The following tables summarize the in vitro antiviral activity and resistance profiles of this compound, dasabuvir, and deleobuvir against wild-type HCV and various RASs. The data is presented as the 50% effective concentration (EC50) and the fold change in EC50 for mutant replicons compared to wild-type.
Table 1: Antiviral Activity against Wild-Type HCV Genotype 1 Replicons
| Compound | Target Site | Genotype 1a (H77) EC50 (nM) | Genotype 1b (Con1) EC50 (nM) |
| This compound | NS5B Thumb Site I | ~3 | ~6 |
| Dasabuvir | NS5B Palm Site I | 7.7[1][2] | 1.8[1][2] |
| Deleobuvir | NS5B Thumb Pocket 1 | ~17.5 | ~11.5 |
Table 2: Fold Change in EC50 for this compound against Common NS5B RASs
| Substitution | Genotype | Fold Change in EC50 vs. Wild-Type |
| P495L | 1a/1b | 37-42[3] |
| P495S | 1a/1b | Moderate |
| A494T | 6a | Reduced Potency[3] |
Note: Comprehensive fold-change data for a wide panel of RASs for this compound is limited in publicly available literature.
Table 3: Fold Change in EC50 for Dasabuvir against Common NS5B RASs
| Substitution | Genotype | Fold Change in EC50 vs. Wild-Type |
| C316Y | 1a/1b | High |
| M414T | 1b | High |
| Y448C/H | 1a | Moderate to High |
| S556G | 1a | Moderate |
| C316N | 1b | 5[2] |
Table 4: Fold Change in EC50 for Deleobuvir against Common NS5B RASs
| Substitution | Genotype | Fold Change in EC50 vs. Wild-Type |
| P495L | 1a/1b | 120-310[4] |
| A421V | 1a | 3.2 |
| A421V + P495L | 1a | 150 |
Analysis of Cross-Resistance:
The distinct binding sites of this compound (thumb site I), dasabuvir (palm site I), and deleobuvir (thumb pocket 1) on the NS5B polymerase suggest a low potential for cross-resistance among these drugs.[5] For instance, dasabuvir retains full activity against replicons with substitutions in the thumb domain (e.g., M423T, P495A/S, V499A) that are known to confer resistance to other NNIs.[1][2] Conversely, this compound's resistance profile is dominated by substitutions at or near its binding site, such as P495L.[3] This lack of significant cross-resistance is a key advantage in designing combination therapies, as the development of resistance to one agent may not compromise the activity of the others.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies using HCV replicon systems. The following provides a generalized methodology for these key experiments.
HCV Replicon Assay for Antiviral Activity and Resistance Testing
Objective: To determine the concentration of a DAA required to inhibit HCV RNA replication by 50% (EC50) in a cell-based assay and to assess the impact of specific amino acid substitutions on drug susceptibility.
Methodology:
-
Replicon Construction: Subgenomic or full-length HCV RNA replicons are used. These are typically derived from genotype 1a (e.g., H77) or 1b (e.g., Con1) strains and contain a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).
-
Site-Directed Mutagenesis: To test for resistance, specific amino acid substitutions (RASs) are introduced into the NS5B coding region of the replicon plasmid using standard molecular biology techniques.
-
In Vitro Transcription: The replicon plasmids (wild-type and mutant) are linearized, and RNA is synthesized in vitro using a T7 RNA polymerase.
-
Cell Culture and Transfection: Human hepatoma cells (e.g., Huh-7) are cultured and then transfected with the in vitro-transcribed replicon RNAs via electroporation.
-
Drug Treatment: Transfected cells are seeded in microtiter plates and treated with serial dilutions of the DAA (e.g., this compound, dasabuvir, or deleobuvir).
-
Quantification of HCV Replication: After a defined incubation period (typically 48-72 hours), the level of HCV RNA replication is quantified.
-
For luciferase-containing replicons, cell lysates are assayed for luciferase activity.
-
For neomycin-selectable replicons, the number of G418-resistant cell colonies is counted after several weeks of selection.
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold change in resistance is determined by dividing the EC50 of the mutant replicon by the EC50 of the wild-type replicon.
Mandatory Visualizations
HCV Replication Cycle and DAA Targets
The following diagram illustrates the key stages of the hepatitis C virus replication cycle within a hepatocyte and highlights the targets of different classes of direct-acting antivirals.
References
- 1. In vitro activity and resistance profile of dasabuvir, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity and Resistance Profile of Dasabuvir, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potency and Resistance Analysis of Hepatitis C Virus NS5B Polymerase Inhibitor BMS-791325 on All Major Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of Deleobuvir (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Beclabuvir's Genetic Barrier to Resistance: A Comparative Analysis
A detailed examination of beclabuvir's resistance profile in comparison to other key Hepatitis C virus (HCV) NS5B polymerase inhibitors, supported by in vitro experimental data.
This compound (BMS-791325) is a non-nucleoside inhibitor (NNI) of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.[1] A key determinant of the clinical efficacy of direct-acting antiviral agents (DAAs) like this compound is their genetic barrier to resistance, which refers to the threshold for the selection of viral mutations that reduce drug susceptibility. This guide provides a comparative analysis of this compound's genetic barrier to resistance against other NS5B inhibitors, presenting quantitative data from in vitro studies, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of In Vitro Resistance
The in vitro resistance profile of this compound has been characterized by selecting for resistance-associated substitutions (RASs) in HCV replicon systems. The primary RASs for this compound emerge at the P495 residue in the thumb domain of the NS5B polymerase.[1][2] The following tables summarize the fold change in the 50% effective concentration (EC50) for this compound and other NS5B inhibitors in the presence of key RASs. A higher fold change indicates a greater degree of resistance.
| This compound (Genotype 1a) | Fold Change in EC50 | Replicative Capacity (% of Wild-Type) |
| Wild-Type | 1 | 100% |
| P495A | 15 | 100% |
| P495L | 31 | 54% |
| P495S | 64 | 28% |
| P495T | 42 | 39% |
| This compound (Genotype 1b) | Fold Change in EC50 | Replicative Capacity (% of Wild-Type) |
| Wild-Type | 1 | 100% |
| P495A | 17 | 80% |
| P495L | 42 | 30% |
| P495S | 42 | 31% |
| Data sourced from in vitro replicon studies.[2] |
For comparison, the resistance profiles of other notable NS5B inhibitors are presented below.
| Comparator NS5B Inhibitor | Key Resistance-Associated Substitution(s) | Fold Change in EC50 |
| Dasabuvir (NNI) | C316N (Genotype 1b) | 5 |
| C316Y, M414T, Y448C/H, S556G | Variable | |
| Deleobuvir (NNI) | P495L (Genotype 1a) | 47 |
| P495L (Genotype 1b) | 640 | |
| Sofosbuvir (NI) | S282T | 2.4 - 19.4 |
| Data compiled from multiple in vitro studies. |
Notably, while the P495 substitutions confer significant resistance to this compound, they are often associated with a reduced viral replicative capacity.[2] In clinical settings, baseline NS5B RASs at position P495 are rare (≤1%).[3] Furthermore, treatment-emergent NS5B P495L/S variants tend to be less fit and are often replaced by the wild-type virus within 24 to 48 weeks after treatment cessation.[3] Dasabuvir, another NNI, is primarily affected by substitutions at different sites, such as C316 and S556. Sofosbuvir, a nucleoside inhibitor (NI) with a high barrier to resistance, is mainly impacted by the S282T substitution, which significantly impairs viral fitness.[4]
Experimental Protocols
The quantitative data presented above are primarily derived from in vitro resistance selection studies using HCV replicon systems. A detailed methodology for such an experiment is as follows:
Objective: To select for and characterize HCV variants with reduced susceptibility to an NS5B inhibitor.
Materials:
-
Huh-7 human hepatoma cells
-
HCV subgenomic replicon-containing cell lines (e.g., genotype 1a or 1b)
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, non-essential amino acids, and antibiotics)
-
G418 (geneticin) for selection of replicon-containing cells
-
The NS5B inhibitor being tested (e.g., this compound) dissolved in dimethyl sulfoxide (DMSO)
-
Reagents for RNA extraction, reverse transcription-polymerase chain reaction (RT-PCR), and DNA sequencing
Procedure:
-
Cell Culture and Drug Treatment: HCV replicon-containing cells are cultured in the presence of G418 to maintain the replicon. The NS5B inhibitor is added to the culture medium at a concentration that is a multiple of its predetermined EC50 value (e.g., 5- to 20-fold the EC50).[1] Control cells are cultured in parallel with DMSO.
-
Passaging and Selection: The cells are passaged twice weekly to maintain a subconfluent monolayer. Fresh medium containing the inhibitor or DMSO is added at each passage. This selection process is typically continued for several weeks (e.g., approximately 5 weeks).[1]
-
Expansion of Resistant Colonies: After the selection period, surviving cell colonies, which are presumably resistant to the inhibitor, are isolated and expanded.
-
Phenotypic Analysis: The expanded cell populations are subjected to a dose-response assay to determine the EC50 of the inhibitor against the selected virus. The fold change in EC50 is calculated by dividing the EC50 for the resistant variant by the EC50 for the wild-type virus.
-
Genotypic Analysis: Total RNA is extracted from the resistant cell colonies. The NS5B coding region is amplified using RT-PCR, and the resulting DNA is sequenced to identify amino acid substitutions compared to the wild-type replicon sequence.
-
Site-Directed Mutagenesis and Confirmation: To confirm that a specific substitution is responsible for resistance, it is introduced into a wild-type replicon construct using site-directed mutagenesis. The engineered replicon is then used to establish a new cell line, and its susceptibility to the inhibitor is determined.
-
Replicative Capacity Assessment: The replication efficiency of the resistant variants is assessed, often by measuring the level of replicon RNA or a reporter gene product, and is expressed as a percentage of the wild-type replicon's replication level.
Visualizing Mechanisms and Workflows
To better understand the context of this compound's action and the process of resistance analysis, the following diagrams are provided.
Caption: Simplified HCV replication cycle highlighting the inhibition of NS5B polymerase by this compound.
The diagram above illustrates the major steps in the HCV lifecycle within a hepatocyte. This compound, as a non-nucleoside inhibitor, binds to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits the enzyme's function and thereby blocks RNA replication.
Caption: Experimental workflow for in vitro selection and characterization of drug-resistant HCV variants.
This flowchart outlines the key steps involved in identifying and characterizing resistance-associated substitutions for an antiviral agent like this compound in a laboratory setting.
References
- 1. Preclinical Characterization of BMS-791325, an Allosteric Inhibitor of Hepatitis C Virus NS5B Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency and Resistance Analysis of Hepatitis C Virus NS5B Polymerase Inhibitor BMS-791325 on All Major Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance Analyses of HCV NS3/4A Protease and NS5B Polymerase from Clinical Studies of Deleobuvir and Faldaprevir - PMC [pmc.ncbi.nlm.nih.gov]
Beclabuvir: A Comparative Analysis of In Vitro Efficacy and In Vivo Antiviral Response
A Guide for Researchers in HCV Drug Development
This guide provides a comprehensive comparison of the in vitro antiviral activity and in vivo clinical efficacy of beclabuvir, a potent, non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. By examining key experimental data and methodologies, this document aims to offer valuable insights for researchers and scientists in the field of antiviral drug development.
Quantitative Analysis: In Vitro vs. In Vivo Performance
The following tables summarize the key quantitative data for this compound's antiviral activity, providing a direct comparison between its performance in laboratory assays and in clinical settings.
Table 1: In Vitro Antiviral Activity of this compound against HCV Genotypes
| HCV Genotype | Replicon Genotype | EC50 (nM) | Fold Change vs. GT-1a | Reference |
| 1a | 1a-H77 | 12 | 1.0 | |
| 1b | 1b-Con1 | 4 | 0.3 | |
| 2a | 2a-J6/JFH1 | 1,100 | 91.7 | |
| 3a | 3a-S52 | 840 | 70.0 | |
| 4a | 4a-ED43 | 110 | 9.2 | |
| 5a | 5a-SA13 | 19 | 1.6 | |
| 6a | 6a-HK6a | 13 | 1.1 |
Table 2: In Vivo Antiviral Efficacy of this compound-Based Regimens in HCV Genotype 1 Patients
| Treatment Regimen | Duration | Patient Population | Sustained Virologic Response (SVR12) Rate | Key Findings | Reference |
| This compound + Peginterferon alfa-2a + Ribavirin | 12 weeks | Treatment-naïve, non-cirrhotic | 83% | Addition of this compound improved SVR rates compared to dual therapy. | |
| This compound + Asunaprevir + Daclatasvir | 12 weeks | Treatment-naïve, non-cirrhotic | 92% | High efficacy in an all-oral, interferon-free regimen. | |
| This compound + Asunaprevir + Daclatasvir | 12 weeks | Treatment-experienced, non-cirrhotic | 87% | Remained effective in a more difficult-to-treat population. | |
| This compound + Asunaprevir + Daclatasvir | 12 weeks | Patients with compensated cirrhosis | 87% | High efficacy in patients with advanced liver disease. |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation.
In Vitro: HCV Replicon Assay
The in vitro antiviral activity of this compound was primarily determined using HCV replicon assays.
-
Cell Culture: Huh-7 cells, a human hepatoma cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Replicon Transfection: Cells are seeded in 96-well plates and transfected with RNA transcripts of subgenomic HCV replicons. These replicons contain a reporter gene (e.g., luciferase) that allows for the quantification of HCV RNA replication.
-
Compound Treatment: Following transfection, cells are treated with serial dilutions of this compound.
-
Quantification of HCV Replication: After a 72-hour incubation period, HCV replication is quantified by measuring the activity of the reporter gene (e.g., luciferase activity).
-
EC50 Determination: The 50% effective concentration (EC50) is calculated as the drug concentration required to inhibit 50% of HCV replicon replication. This is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo: Clinical Trial Methodology
The in vivo efficacy of this compound was evaluated in multicenter, randomized clinical trials.
-
Patient Population: Eligible participants are adults with chronic HCV infection (genotype 1), with or without compensated cirrhosis, and can be either treatment-naïve or treatment-experienced.
-
Treatment Regimen: Patients are assigned to receive a specific this compound-containing regimen (e.g., this compound in combination with daclatasvir and asunaprevir).
-
HCV RNA Quantification: Blood samples are collected at baseline, during treatment, and post-treatment. HCV RNA levels are quantified using a real-time reverse transcriptase-polymerase chain reaction (RT-PCR) assay with a lower limit of quantification of 25 IU/mL.
-
Primary Efficacy Endpoint: The primary endpoint is the Sustained Virologic Response at 12 weeks post-treatment (SVR12), defined as an HCV RNA level below the limit of quantification 12 weeks after the end of therapy.
Visualizing the Correlation Workflow
The following diagrams illustrate the logical flow from in vitro discovery to in vivo clinical application and the mechanism of action of this compound.
Caption: Workflow from in vitro EC50 determination to in vivo clinical trial evaluation.
Caption: Mechanism of action of this compound as an allosteric inhibitor of HCV NS5B polymerase.
Discussion and Correlation
This compound demonstrates potent antiviral activity against HCV genotype 1 in vitro, with EC50 values in the low nanomolar range. This high in vitro potency translated to high efficacy in vivo, particularly when used in combination with other direct-acting antivirals such as daclatasvir (an NS5A inhibitor) and asunaprevir (an NS3 protease inhibitor). The all-oral regimen of this compound, daclatasvir, and asunaprevir has consistently achieved SVR12 rates of over 90% in treatment-naïve, non-cirrhotic patients with HCV genotype 1 infection.
The correlation between in vitro and in vivo activity is evident in the drug's mechanism of action. This compound is a non-nucleoside inhibitor that binds to an allosteric site on the HCV NS5B polymerase, inducing a conformational change that inhibits the enzyme's RNA-dependent RNA polymerase activity. This direct inhibition of viral replication, observed in the replicon assays, is the basis for the viral load reduction seen in clinical trials.
However, it is important to note that a direct quantitative correlation between EC50 values and clinical outcomes is complex. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion), plasma protein binding, and the potential for drug resistance can influence in vivo efficacy. For instance, while this compound shows reduced in vitro activity against some HCV genotypes, its clinical development has primarily focused on genotype 1, where it exhibits the most potent in vitro profile.
Conclusion
This compound represents a successful example of rational drug design, where potent in vitro antiviral activity against a key viral enzyme has been successfully translated into a highly effective component of a combination therapy for chronic HCV infection. The data presented in this guide highlights a strong qualitative correlation between the in vitro inhibition of HCV replication and the achievement of a sustained virologic response in patients. This case study underscores the critical role of robust in vitro assays in predicting clinical success and guiding the development of novel antiviral agents.
Independent Verification of Beclabuvir's IC50 Values: A Comparative Guide
This guide provides an objective comparison of Beclabuvir's (BMS-791325) potency against the Hepatitis C Virus (HCV) NS5B polymerase, benchmarked against other notable NS5B inhibitors. The data presented is compiled from publicly available research to assist researchers, scientists, and drug development professionals in verifying and contextualizing this compound's antiviral activity.
Comparative Potency of NS5B Inhibitors (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The values below represent the concentration of the inhibitor required to reduce HCV replication or NS5B polymerase activity by 50% in vitro. These values can vary based on the specific HCV genotype and the type of assay used (cell-based replicon assays vs. biochemical enzymatic assays).
| Compound | Target | Assay Type | HCV Genotype 1a (IC50) | HCV Genotype 1b (IC50) | Citation(s) |
| This compound | NS5B Polymerase | Replicon Assay | 18 - 36 nM | 6 - 14 nM | |
| This compound | NS5B Polymerase | Enzymatic Assay | 21 nM | 21 nM | |
| Dasabuvir | NS5B Polymerase | Replicon Assay | 7.7 - 9.8 nM | 1.8 - 2.1 nM | |
| Sofosbuvir | NS5B Polymerase | Replicon Assay | 93 nM | 40 nM | |
| Setrobuvir | NS5B Polymerase | Replicon Assay | 30 nM | 26 nM |
Note: this compound, Dasabuvir, and Setrobuvir are non-nucleoside inhibitors (NNIs) that bind to distinct allosteric sites on the NS5B polymerase. Sofosbuvir is a nucleoside analog inhibitor that acts as a chain terminator after being metabolized into its active triphosphate form.
Experimental Protocols
The determination of IC50 values for anti-HCV agents is predominantly conducted using HCV replicon assays. This cell-based system utilizes human hepatoma cells (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that autonomously replicates.
HCV Replicon IC50 Assay: A Detailed Methodology
-
Cell Culture and Seeding:
-
Huh-7 cells harboring the HCV replicon (e.g., genotype 1a or 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic like G418.
-
Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight.
-
-
Compound Preparation and Treatment:
-
The test compounds (e.g., this compound) are serially diluted in dimethyl sulfoxide (DMSO) to create a concentration gradient. These dilutions are then further diluted in the cell culture medium.
-
The medium from the seeded plates is removed, and the medium containing the various concentrations of the test compound is added. A control group with a vehicle (e.g., 0.5% DMSO) is included.
-
-
Incubation:
-
The plates are incubated for a period that allows for multiple rounds of HCV RNA replication, typically 48 to 72 hours, at 37°C in a humidified 5% CO2 incubator.
-
-
Quantification of HCV Replication:
-
The level of HCV RNA replication is typically measured via a reporter gene, most commonly firefly luciferase, which is engineered into the replicon.
-
Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of replicon RNA, is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence readings are converted to a percentage of the vehicle control.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). This value represents the concentration at which a 50% reduction in luciferase activity is observed.
-
-
Cytotoxicity Assessment:
-
A parallel assay is often conducted to measure the cytotoxicity of the compound (CC50). This ensures that the observed reduction in replication is due to specific antiviral activity and not cell death. Assays like CellTiter-Glo® or those using resazurin-based reagents are common.
-
Visualizing the Process and Mechanism
To better understand the experimental process and the drug's mechanism of action, the following diagrams illustrate the workflow and the HCV life cycle.
Caption: Workflow for determining IC50 values using an HCV replicon assay.
Caption: The HCV replication cycle and the inhibitory action of this compound.
A Comparative Analysis of the Safety Profiles of NS5B Polymerase Inhibitors: Sofosbuvir, Dasabuvir, and Beclabuvir
For Researchers, Scientists, and Drug Development Professionals
The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of chronic hepatitis C virus (HCV) infection, with NS5B polymerase inhibitors forming the backbone of many highly effective regimens. This guide provides a comparative analysis of the safety profiles of three key NS5B polymerase inhibitors: sofosbuvir, dasabuvir, and beclabuvir. The information presented is based on data from pivotal clinical trials to aid researchers, scientists, and drug development professionals in understanding the nuanced safety considerations of these antiviral agents.
Executive Summary
NS5B polymerase inhibitors are a class of antiviral drugs that target the RNA-dependent RNA polymerase (NS5B) of the hepatitis C virus, an enzyme essential for viral replication.[1][2] This guide focuses on a comparative safety analysis of three prominent NS5B inhibitors:
-
Sofosbuvir: A nucleotide analog inhibitor with pan-genotypic activity.
-
Dasabuvir: A non-nucleoside inhibitor primarily used for genotype 1.
-
This compound: A non-nucleoside inhibitor used in combination therapies.
Overall, these inhibitors are well-tolerated.[3] The most common adverse events are generally mild to moderate and include fatigue, headache, and nausea.[1][3] However, distinct safety considerations and drug-drug interaction potentials exist for each agent, which are detailed in this comparison.
Data Presentation: Adverse Events in Clinical Trials
The following tables summarize the incidence of common adverse events reported in key clinical trials for sofosbuvir, dasabuvir, and this compound-containing regimens.
Table 1: Adverse Events Associated with Sofosbuvir-Based Regimens
| Adverse Event | Sofosbuvir + Ribavirin (ASTRAL-2 & ASTRAL-3)[3] | Sofosbuvir/Velpatasvir (ASTRAL-1)[3] | Placebo (ASTRAL-1)[3] |
| Any Adverse Event | - | 79.4% | 76.7% |
| Headache | 30-40%[3] | 22% | 23% |
| Fatigue | 22-38%[3] | 24% | 22% |
| Nausea | 21%[3] | 15% | 12% |
| Nasopharyngitis | - | 12% | 14% |
| Diarrhea | - | 10% | 7% |
| Insomnia | - | 7% | 7% |
| Serious Adverse Events | <5%[3] | 2.2% | - |
Table 2: Adverse Events Associated with Dasabuvir-Containing Regimens (SAPPHIRE-I) [1]
| Adverse Event | Dasabuvir + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin | Placebo |
| Any Adverse Event | 87.5% | 73.4% |
| Fatigue | High | Low |
| Nausea | High | Low |
| Pruritus | High | Low |
| Insomnia | High | Low |
| Asthenia | High | Low |
| Any Serious Adverse Event | 2.1% | 0% |
| Discontinuation due to AE | 0.6% | 0.6% |
Table 3: Adverse Events Associated with this compound in a Combination Regimen (UNITY-1) [4]
| Adverse Event (≥10% incidence) | Daclatasvir + Asunaprevir + this compound (n=415) |
| Headache | Reported |
| Fatigue | Reported |
| Diarrhea | Reported |
| Nausea | Reported |
| Serious Adverse Events | 1.7% (7 of 415 patients) |
| Discontinuation due to AE | <1% |
Drug-Drug Interactions
Sofosbuvir: Sofosbuvir has a low potential for drug-drug interactions as it is not metabolized by the cytochrome P450 (CYP) enzymes. However, co-administration with potent P-glycoprotein (P-gp) inducers (e.g., rifampin, St. John's wort) can decrease sofosbuvir concentrations and is not recommended. A significant interaction exists with amiodarone, where co-administration can lead to serious symptomatic bradycardia; this combination is contraindicated.
Dasabuvir: Dasabuvir is a substrate of CYP2C8 and CYP3A4. Strong inhibitors or inducers of these enzymes can alter dasabuvir plasma concentrations. For instance, co-administration with strong CYP2C8 inhibitors like gemfibrozil significantly increases dasabuvir exposure and is contraindicated. Dasabuvir itself is a weak inhibitor of P-gp and BCRP. It is often co-administered with ritonavir, a potent CYP3A inhibitor, which further increases the potential for drug interactions with CYP3A substrates.[5]
This compound: this compound is metabolized by CYP3A4. Its use with strong CYP3A inducers is not recommended. When used in combination with daclatasvir and asunaprevir, the potential for drug-drug interactions is primarily driven by the other components of the regimen.
Resistance Profile
Sofosbuvir: Resistance to sofosbuvir is generally considered to have a high barrier. The primary resistance-associated substitution (RAS) is S282T in the NS5B polymerase.[5][6] This mutation, however, significantly impairs viral fitness, making it rare in clinical settings.[7] Other mutations like L159F and V321A have been observed but do not confer significant resistance.[7]
Dasabuvir: As a non-nucleoside inhibitor, dasabuvir has a lower barrier to resistance compared to nucleoside inhibitors.[8] Resistance is conferred by substitutions in the palm I allosteric binding site of the NS5B polymerase.[9][10] Common RASs include C316Y, M414T, Y448H/C, and S556G.[9][11]
This compound: this compound is a non-nucleoside inhibitor that binds to an allosteric site on the NS5B polymerase. The key resistance-associated substitution for this compound is P495L/S.[12]
Experimental Protocols
SAPPHIRE-I Trial (Dasabuvir)
The SAPPHIRE-I trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of the 3D regimen (ombitasvir/paritaprevir/ritonavir and dasabuvir) with ribavirin in treatment-naïve adults with HCV genotype 1 infection without cirrhosis.[1][13]
-
Patient Population: Treatment-naïve adults with chronic HCV genotype 1a or 1b infection without cirrhosis.
-
Treatment Regimen: Patients were randomized in a 3:1 ratio to receive either the 3D regimen plus weight-based ribavirin or matching placebos for 12 weeks.
-
Safety Assessments: Safety was monitored through the collection of adverse events, serious adverse events, and laboratory abnormalities at regular intervals throughout the study and during the post-treatment follow-up period. Key laboratory parameters included alanine aminotransferase (ALT), aspartate aminotransferase (AST), bilirubin, and hemoglobin.
ASTRAL-1 Trial (Sofosbuvir/Velpatasvir)
The ASTRAL-1 trial was a Phase 3, randomized, double-blind, placebo-controlled study evaluating the safety and efficacy of a fixed-dose combination of sofosbuvir and velpatasvir for 12 weeks in patients with HCV genotype 1, 2, 4, 5, or 6 infection.[14][15]
-
Patient Population: Treatment-naïve and treatment-experienced adults with chronic HCV genotype 1, 2, 4, 5, or 6 infection, with or without compensated cirrhosis.
-
Treatment Regimen: Patients were randomized to receive either sofosbuvir/velpatasvir (400 mg/100 mg) once daily for 12 weeks or a matching placebo.
-
Safety Monitoring: Safety assessments included monitoring of adverse events, serious adverse events, and laboratory parameters. An independent Data and Safety Monitoring Board (DSMB) reviewed safety data throughout the trial.[15]
UNITY-1 Trial (this compound)
The UNITY-1 trial was a Phase 3, open-label, single-arm study that evaluated the efficacy and safety of a fixed-dose combination of daclatasvir, asunaprevir, and this compound in treatment-naïve and treatment-experienced patients with HCV genotype 1 infection without cirrhosis.[4]
-
Patient Population: Treatment-naïve and treatment-experienced adults with chronic HCV genotype 1 infection without cirrhosis.
-
Treatment Regimen: All patients received a fixed-dose combination of daclatasvir (30 mg), asunaprevir (200 mg), and this compound (75 mg) twice daily for 12 weeks.
-
Safety Evaluation: The primary safety endpoint was the incidence of serious adverse events and adverse events leading to treatment discontinuation. Adverse events and laboratory abnormalities were monitored throughout the treatment and follow-up periods.
Mandatory Visualization
Caption: HCV Replication Cycle and Mechanism of NS5B Polymerase Inhibition.
Caption: Generalized Experimental Workflow for Phase 3 Safety and Efficacy Trials of HCV DAAs.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Adverse Events Associated With COVID-19 Pharmaceutical Treatments - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The tolerability of sofosbuvir/velpatasvir for 12 weeks in patients treated in the ASTRAL 1, 2 and 3 studies: A pooled safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. txliver.com [txliver.com]
- 5. Dasabuvir: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety Exposure‐Response Analysis for Daclatasvir, Asunaprevir, and this compound Combinations in HCV‐Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Review article: the efficacy and safety of daclatasvir in the treatment of chronic hepatitis C virus infection [natap.org]
- 9. Safety Exposure-Response Analysis for Daclatasvir, Asunaprevir, and this compound Combinations in HCV-Infected Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. depts.washington.edu [depts.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 13. Paritaprevir/ritonavir-ombitasvir and dasabuvir, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking Beclabuvir: A Comparative Performance Guide Against Novel Antiviral Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside NS5B polymerase inhibitor, Beclabuvir, against current leading direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV). The following sections detail the mechanism of action, in vitro potency, resistance profiles, and clinical efficacy of this compound in relation to the nucleoside NS5B inhibitor Sofosbuvir and the pangenotypic combination of Glecaprevir/Pibrentasvir. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key assays are provided.
Mechanism of Action: Targeting the HCV NS5B Polymerase
The cornerstone of HCV replication is the NS5B RNA-dependent RNA polymerase, an enzyme essential for synthesizing new viral RNA genomes.[1] Direct-acting antivirals that target NS5B are broadly classified into two categories:
-
Nucleoside/Nucleotide Inhibitors (NIs): These compounds mimic natural substrates of the polymerase. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the nascent RNA chain, leading to premature termination of viral replication. Sofosbuvir is a prime example of this class.
-
Non-Nucleoside Inhibitors (NNIs): These molecules bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity. This compound is an NNI that binds to the "thumb I" pocket of the polymerase.[2]
The diagram below illustrates the different target sites of these inhibitors within the HCV replication cycle.
Comparative In Vitro Potency
The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) are key metrics for evaluating the in vitro potency of antiviral compounds. The following tables summarize the available data for this compound and its comparators against various HCV genotypes. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., specific replicon constructs, cell lines).
Table 1: In Vitro Potency (EC50/IC50) of NS5B Inhibitors
| Compound | Class | Target | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| This compound | NNI | NS5B | < 28 nM (IC50) | < 28 nM (IC50) | - | < 28 nM (IC50) | < 28 nM (IC50) | < 28 nM (IC50) | - |
| Sofosbuvir | NI | NS5B | 62 nM (EC50)[3] | 102 nM (EC50)[3] | 29 nM (EC50)[3] | 81 nM (EC50)[3] | 130 nM (EC50)[4] | 102 nM (EC50) | 114 nM (EC50) |
Data for this compound is presented as IC50 from enzymatic assays, while Sofosbuvir data is from cell-based replicon assays (EC50).[2][4]
Table 2: In Vitro Potency (EC50) of Glecaprevir and Pibrentasvir
| Compound | Class | Target | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a | Genotype 5a | Genotype 6a |
| Glecaprevir | Protease Inhibitor | NS3/4A | 0.82 nM | 0.21 nM | 1.8 nM | 1.9 nM | 0.53 nM | 0.94 nM | 4.6 nM |
| Pibrentasvir | NS5A Inhibitor | NS5A | 1.4 pM | 1.8 pM | 2.1 pM | 1.8 pM | 2.1 pM | 2.5 pM | 5.0 pM |
Data for Glecaprevir and Pibrentasvir are from cell-based replicon assays.[5][6]
Resistance Profiles
The emergence of resistance-associated substitutions (RASs) is a critical factor in the long-term efficacy of antiviral therapies. The genetic barrier to resistance varies significantly between different classes of DAAs.
This compound: As a non-nucleoside inhibitor, this compound has a lower barrier to resistance compared to nucleoside inhibitors. The primary RAS associated with this compound is at position P495 in the NS5B thumb domain.[2][7] The P495L/S substitutions can emerge under treatment pressure.[7]
Sofosbuvir: This nucleoside inhibitor has a high barrier to resistance. The S282T substitution in the NS5B active site is the primary RAS associated with Sofosbuvir.[8] This mutation significantly reduces the replication capacity of the virus, making it less fit and rarely observed in clinical settings.[9] The S282T substitution has been shown to confer a 2.4 to 19.4-fold reduction in susceptibility to Sofosbuvir.[10]
Glecaprevir/Pibrentasvir: This combination regimen targets two different viral proteins, providing a high barrier to resistance.
-
Glecaprevir (NS3/4A PI): RASs can emerge at positions A156 or D/Q168. The A156 substitutions can lead to a >100-fold reduction in susceptibility.[11][12]
-
Pibrentasvir (NS5A-I): Pibrentasvir is a next-generation NS5A inhibitor with potent activity against many baseline RASs that affect earlier-generation NS5A inhibitors. While substitutions like Y93H/N can emerge, they confer a less than 7-fold change in EC50 for Pibrentasvir.[5][11][13]
Table 3: Key Resistance-Associated Substitutions and Fold-Change in Potency
| Antiviral | Target | Key RAS | Fold-Change in EC50/IC50 |
| This compound | NS5B | P495L/S | Data not available |
| Sofosbuvir | NS5B | S282T | 2.4 - 19.4 |
| Glecaprevir | NS3/4A | A156T/V | >100 |
| Pibrentasvir | NS5A | Y93H/N | < 7 |
Clinical Efficacy
The ultimate benchmark for any antiviral is its performance in clinical trials, measured by the rate of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12).
This compound: this compound was developed as part of a triple-combination therapy with the NS5A inhibitor Daclatasvir and the NS3 protease inhibitor Asunaprevir (DCV-TRIO). In clinical trials for HCV genotype 1, this regimen achieved SVR12 rates of approximately 92% in treatment-naïve, non-cirrhotic patients.[7]
Sofosbuvir-based Regimens: Sofosbuvir is a backbone of many modern HCV therapies. In combination with other DAAs like Velpatasvir, it consistently achieves SVR12 rates of over 95% across all HCV genotypes, including in patients with cirrhosis.[3]
Glecaprevir/Pibrentasvir: This pangenotypic regimen has demonstrated high efficacy with a shorter treatment duration (typically 8 weeks). Clinical trials have shown SVR12 rates of 97-100% across genotypes 1-6 in non-cirrhotic patients.[14]
Table 4: Comparative Clinical Efficacy (SVR12) in Genotype 1
| Regimen | Patient Population | SVR12 Rate |
| This compound (in DCV-TRIO) | Treatment-Naïve, Non-Cirrhotic | ~92% |
| Sofosbuvir/Velpatasvir | Treatment-Naïve, Non-Cirrhotic | >98% |
| Glecaprevir/Pibrentasvir | Treatment-Naïve, Non-Cirrhotic | ~99% |
Experimental Protocols
HCV Replicon Assay for EC50 Determination
This cell-based assay is fundamental for determining the antiviral potency of a compound against replicating HCV.
Methodology:
-
Cell Culture: Human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene, such as luciferase, allowing for easy quantification of viral replication.[15][16]
-
Compound Preparation: The antiviral compound to be tested is prepared in a series of dilutions.
-
Assay Procedure:
-
Replicon-containing cells are seeded into 96-well plates.
-
After cell attachment, the diluted compounds are added to the wells.
-
The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect to take place.[17]
-
-
Quantification of Replication:
-
Cells are lysed, and a luciferase assay reagent is added.
-
The luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.[15]
-
-
Data Analysis: The luminescence data is plotted against the compound concentrations, and a dose-response curve is generated. The EC50 value, the concentration at which the compound inhibits 50% of viral replication, is calculated from this curve.[18]
NS5B Polymerase Enzymatic Assay for IC50 Determination
This biochemical assay directly measures the inhibition of the purified NS5B polymerase enzyme.
Methodology:
-
Reagents: The assay includes purified, recombinant HCV NS5B polymerase, an RNA template (e.g., poly(A)), a primer (e.g., oligo(U)), and a mixture of nucleotides, including one that is radiolabeled (e.g., [α-32P]UTP).[14]
-
Reaction:
-
The NS5B enzyme, template, and primer are combined in a reaction buffer.
-
The test compound at various concentrations is added.
-
The reaction is initiated by the addition of the nucleotide mix.
-
The mixture is incubated to allow the polymerase to synthesize new RNA.
-
-
Quantification: The newly synthesized RNA, which incorporates the radiolabeled nucleotide, is captured (e.g., on a filter membrane or using scintillation proximity assay beads). The amount of incorporated radioactivity is then measured, which corresponds to the polymerase activity.
-
Data Analysis: The polymerase activity at each compound concentration is compared to a no-drug control. The IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity, is determined by plotting the percent inhibition against the compound concentration.[19]
Conclusion
This compound is a potent non-nucleoside inhibitor of the HCV NS5B polymerase. While its development as part of the DCV-TRIO regimen represented a significant advancement in interferon-free therapy, particularly for genotype 1, the landscape of HCV treatment has continued to evolve.
Novel antiviral candidates, such as the nucleoside inhibitor Sofosbuvir and the pangenotypic combination of Glecaprevir/Pibrentasvir, offer several advantages. Sofosbuvir-based regimens and Glecaprevir/Pibrentasvir demonstrate broader genotypic coverage, higher SVR rates, and generally higher barriers to resistance. Pibrentasvir, in particular, shows remarkable potency in the picomolar range and maintains activity against many RASs that affect other NS5A inhibitors.
For drug development professionals, the benchmarking of this compound highlights the rapid progress in the field and the high bar for new antiviral candidates. Future development efforts will likely focus on compounds with pangenotypic activity, high barriers to resistance, and simplified treatment regimens to meet the current standards of care set by agents like Sofosbuvir and Glecaprevir/Pibrentasvir.
References
- 1. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS5A Inhibitor Pibrentasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pooled analysis of HCV genotype 1 resistance-associated substitutions in NS5A, NS3 and NS5B pre-and post-treatment with 12 weeks of daclatasvir, asunaprevir and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The emergence of NS5B resistance associated substitution S282T after sofosbuvir-based treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Emergence of resistance-associated variants during sofosbuvir treatment in chronically infected hepatitis E patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hcvguidelines.org [hcvguidelines.org]
- 14. Oligomerization and Cooperative RNA Synthesis Activity of Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular replicon-based phenotyping assay to determine susceptibility of hepatitis C virus clinical isolates to NS3/4A protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Beclabuvir
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of Beclabuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Adherence to these protocols is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous waste management is imperative.
I. Immediate Safety Precautions and Hazard Identification
Before handling this compound waste, it is crucial to be aware of its hazard classifications:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
Personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses, and gloves. All handling should be performed in a designated area to prevent cross-contamination.
II. Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to avoid release to the environment and to dispose of contents and containers to an approved waste disposal plant [1]. Do not dispose of this compound or its containers in general laboratory trash or down the drain.
-
Segregation at the Source:
-
Immediately upon generation, segregate all this compound waste from other laboratory waste streams.
-
This includes unused or expired this compound, contaminated labware (e.g., vials, pipettes, gloves, bench paper), and any solutions containing this compound.
-
-
Waste Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
For hazardous pharmaceutical waste, black containers are typically used and must be labeled "hazardous waste pharmaceuticals" as per EPA guidelines[2].
-
Ensure the container is compatible with the waste type and is kept securely closed when not in use.
-
-
Labeling:
-
The waste container must be clearly labeled with the following information:
-
"Hazardous Pharmaceutical Waste"
-
"this compound"
-
Hazard symbols (e.g., harmful, environmentally hazardous)
-
Accumulation start date
-
-
-
Storage:
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste management contractor.
-
The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility[2][3].
-
Ensure all necessary documentation for waste transfer is completed and retained as per institutional and regulatory requirements.
-
III. Decontamination of Working Surfaces and Equipment
-
All surfaces and equipment contaminated with this compound should be decontaminated.
-
Use an appropriate cleaning agent and collect all cleaning materials (e.g., wipes, absorbents) as hazardous waste for proper disposal.
IV. Spill Management
In the event of a spill:
-
Evacuate the immediate area if necessary.
-
Wear appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material.
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
Report the spill to the laboratory supervisor or safety officer.
V. Regulatory Framework
The disposal of this compound falls under the regulations for pharmaceutical waste. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA)[2]. Facilities must comply with these regulations to avoid significant penalties[4].
Experimental Protocols
No specific experimental protocols for the disposal of this compound were identified in the provided search results. The standard procedure is chemical waste incineration as outlined above.
Quantitative Data
No quantitative data regarding the disposal of this compound was available in the search results.
Logical Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Beclabuvir
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling and disposal of Beclabuvir. All researchers, scientists, and drug development professionals must adhere to these procedures to ensure a safe laboratory environment and minimize exposure risk.
I. Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of established Occupational Exposure Limits (OELs), a conservative approach to personal protection is mandatory. The following PPE is required for all personnel handling this compound in solid or solution form.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately upon known or suspected contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and aerosols, which can cause eye irritation or absorption. |
| Body Protection | A disposable, low-permeability gown. | Prevents contamination of personal clothing and skin. Gowns should be changed at the end of each procedure or if compromised. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Necessary when handling the solid form of this compound or when there is a potential for aerosol generation. |
II. Operational Plan for Handling this compound
A. Engineering Controls:
-
All handling of solid this compound and initial preparation of solutions must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Ensure proper ventilation in all areas where this compound is handled or stored.
B. Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing (Solid Form): Conduct weighing of powdered this compound within a ventilated enclosure. Use dedicated, labeled equipment.
-
Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces with an appropriate cleaning agent. Remove and dispose of PPE in the designated waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
III. Disposal Plan
All waste materials contaminated with this compound are considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (gloves, gown, etc.) | Dispose of in a sealed bag within the hazardous waste stream. |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed, and chemically compatible waste container. Do not pour down the drain.[1] |
IV. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice.[1]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Visual Guidance
Logical Workflow for PPE Selection and Use
Caption: Workflow for selecting and using personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
